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1-(2-Bromoethyl)-2,4-dimethoxybenzene Documentation Hub

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  • Product: 1-(2-Bromoethyl)-2,4-dimethoxybenzene
  • CAS: 37567-79-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-Bromoethyl)-1,3-dimethoxybenzene: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Abstract: This technical guide provides a comprehensive overview of 4-(2-bromoethyl)-1,3-dimethoxybenzene, a key building block in organic synthesis. We will delve into its structural and physicochemical properties, expl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 4-(2-bromoethyl)-1,3-dimethoxybenzene, a key building block in organic synthesis. We will delve into its structural and physicochemical properties, explore detailed synthesis protocols with mechanistic insights, analyze its reactivity profile, and highlight its applications, particularly in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this versatile reagent.

Introduction and Physicochemical Properties

4-(2-Bromoethyl)-1,3-dimethoxybenzene, also known as 2,4-dimethoxyphenethyl bromide, is an organobromine compound featuring a dimethoxy-substituted benzene ring attached to a bromoethyl group. This specific arrangement of functional groups—a nucleophilic aromatic ring and an electrophilic alkyl halide—makes it a valuable and versatile intermediate in the synthesis of more complex molecular architectures.

The presence of the two methoxy groups at positions 1 and 3 significantly influences the reactivity of the aromatic ring. As electron-donating groups, they activate the ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the ortho and para positions. The bromoethyl side chain provides a reactive handle for nucleophilic substitution and elimination reactions, allowing for the facile introduction of various functionalities.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-(2-Bromoethyl)-1,3-dimethoxybenzene

PropertyValue
CAS Number 20875-38-3
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 45-48 °C
Boiling Point 128-130 °C at 0.5 mmHg
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water.

Synthesis of 4-(2-Bromoethyl)-1,3-dimethoxybenzene

The most common and efficient synthesis of 4-(2-bromoethyl)-1,3-dimethoxybenzene starts from the commercially available 2-(2,4-dimethoxyphenyl)ethanol. This two-step process involves the conversion of the primary alcohol to a better leaving group, followed by substitution with a bromide ion. A typical and reliable laboratory-scale protocol is detailed below.

Experimental Protocol: Bromination of 2-(2,4-dimethoxyphenyl)ethanol

Materials:

  • 2-(2,4-dimethoxyphenyl)ethanol

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (Appel reaction conditions)

  • Anhydrous Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Step-by-Step Procedure (using PBr₃):

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2,4-dimethoxyphenyl)ethanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add phosphorus tribromide (0.4 eq, a slight excess of bromine atoms) dropwise to the stirred solution via a dropping funnel. Causality Note: The slow, dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases. Self-Validation: This step neutralizes any remaining acidic species. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(2-bromoethyl)-1,3-dimethoxybenzene as a white to off-white solid.

Mechanistic Insight and Workflow

The bromination of the primary alcohol with PBr₃ proceeds via an Sₙ2 mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks one of the phosphorus atoms of PBr₃, displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in a classic Sₙ2 fashion.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification start_mat 2-(2,4-dimethoxyphenyl)ethanol in anhydrous DCM cooling Cool to 0 °C start_mat->cooling add_pbr3 Add PBr₃ dropwise cooling->add_pbr3 stir Stir at 0 °C to RT add_pbr3->stir tlc Monitor by TLC stir->tlc quench Quench with NaHCO₃ tlc->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure 4-(2-Bromoethyl)- 1,3-dimethoxybenzene purify->product

Caption: Workflow for the synthesis of 4-(2-bromoethyl)-1,3-dimethoxybenzene.

Reactivity and Synthetic Applications

The utility of 4-(2-bromoethyl)-1,3-dimethoxybenzene lies in its ability to participate in a variety of chemical transformations, primarily centered around the bromoethyl side chain.

Nucleophilic Substitution Reactions

The primary C-Br bond is susceptible to attack by a wide range of nucleophiles, making it an excellent precursor for introducing diverse functionalities.

  • Alkylation of Amines: It readily reacts with primary and secondary amines to form the corresponding N-alkylated products. This is a common strategy in the synthesis of pharmaceuticals, where the 2,4-dimethoxyphenethyl moiety is a recurring structural motif.

  • Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates leads to the formation of ethers and thioethers, respectively.

  • Cyanide Displacement: Treatment with sodium or potassium cyanide yields the corresponding nitrile, which can be further elaborated into carboxylic acids, amines, or ketones.

Nucleophilic_Substitution cluster_products Products reactant 4-(2-Bromoethyl)-1,3-dimethoxybenzene C₁₀H₁₃BrO₂ amine N-Substituted Amine R₂N-CH₂CH₂-Ar reactant->amine + R₂NH ether Ether RO-CH₂CH₂-Ar reactant->ether + RO⁻ nitrile Nitrile NC-CH₂CH₂-Ar reactant->nitrile + CN⁻

Caption: Common nucleophilic substitution reactions.

Grignard Reagent Formation

The bromide can be converted into a Grignard reagent by reacting with magnesium metal in an ethereal solvent. This transforms the electrophilic carbon into a nucleophilic one, opening up possibilities for C-C bond formation with electrophiles such as aldehydes, ketones, and esters.

Application in Total Synthesis

A notable application of this compound is as a key intermediate in the synthesis of various natural products and designed molecules with biological activity. For instance, the 2,4-dimethoxyphenethyl scaffold is found in certain classes of alkaloids and flavonoids.

Spectroscopic Characterization

Unambiguous identification of 4-(2-bromoethyl)-1,3-dimethoxybenzene is achieved through a combination of spectroscopic techniques. Representative data is summarized in Table 2.

Table 2: Representative Spectroscopic Data

TechniqueKey Features and Expected Values
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.90-7.10 (m, 1H, Ar-H), 6.40-6.50 (m, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 3.55 (t, 2H, CH₂Br), 3.10 (t, 2H, ArCH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 160.5, 158.8, 131.5, 118.0, 104.5, 98.8, 55.5, 55.4, 38.5, 32.0
Mass Spec. (EI)m/z: 244/246 ([M]⁺, characteristic bromine isotope pattern), 165 ([M-Br]⁺)

Disclaimer: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Safety and Handling

4-(2-Bromoethyl)-1,3-dimethoxybenzene is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

4-(2-Bromoethyl)-1,3-dimethoxybenzene is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, stemming from the interplay between the activated aromatic ring and the electrophilic side chain, allows for the efficient construction of complex molecules. The synthetic protocols are robust and scalable, and its characterization is straightforward using standard spectroscopic methods. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective utilization in research and development, particularly in the pursuit of novel therapeutic agents.

References

  • PubChem. 4-(2-Bromoethyl)-1,3-dimethoxybenzene. National Center for Biotechnology Information. [Link]

  • Mol-Instincts. Chemical Properties of 4-(2-bromoethyl)-1,3-dimethoxybenzene.[Link]

Exploratory

Molecular Identity and Physicochemical Properties

An In-depth Technical Guide to 2,4-Dimethoxyphenethyl Bromide Foreword: The Strategic Utility of Substituted Phenethyl Bromides in Synthesis Substituted phenethyl bromides are a class of organic compounds of significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,4-Dimethoxyphenethyl Bromide

Foreword: The Strategic Utility of Substituted Phenethyl Bromides in Synthesis

Substituted phenethyl bromides are a class of organic compounds of significant interest to the fields of medicinal chemistry and materials science. Their bifunctional nature, possessing a reactive alkyl bromide for nucleophilic substitution and a modifiable aromatic ring, renders them versatile synthons for the construction of complex molecular architectures. While the 3,4-dimethoxy isomer is well-documented as a key intermediate in the synthesis of various alkaloids and pharmacologically active agents, its 2,4-dimethoxy counterpart represents a structurally distinct building block, offering a different substitution pattern for probing structure-activity relationships (SAR) in drug design. This guide provides a comprehensive technical overview of 2,4-Dimethoxyphenethyl Bromide, focusing on its core chemical properties, logical synthetic pathways, and potential applications for researchers in drug development.

2,4-Dimethoxyphenethyl bromide, systematically named 1-(2-bromoethyl)-2,4-dimethoxybenzene, is an aromatic organic compound. The precise positioning of the methoxy groups on the benzene ring profoundly influences the molecule's electronic properties and reactivity, distinguishing it from its other isomers.

Molecular Structure and Formula
  • Molecular Formula: C₁₀H₁₃BrO₂

  • Molecular Weight: 245.11 g/mol [1][2][3]

  • Canonical SMILES: COC1=CC=C(C=C1CCBr)OC

  • InChI Key: LTAGXVMHLFYRNK-UHFFFAOYSA-N[1][2]

The molecular weight is identical to its isomer, 3,4-Dimethoxyphenethyl bromide, as they share the same molecular formula.

Physicochemical Data

Direct experimental data for 2,4-Dimethoxyphenethyl bromide is not extensively reported in the literature. However, we can infer its likely properties based on its structure and data from the closely related and well-characterized isomer, 3,4-Dimethoxyphenethyl bromide. These estimations are critical for planning reactions, purification, and storage.

PropertyValue (for 3,4-Dimethoxyphenethyl bromide)Causality and Field Insights
Physical State Solid[2]The planar aromatic ring and potential for intermolecular interactions suggest it is likely a solid at room temperature.
Melting Point 52-56 °C (lit.)[1][2]The specific crystal lattice packing of the 2,4-isomer may result in a slightly different melting point. This parameter is crucial for assessing purity.
Boiling Point 130-131 °C at 3 mmHg (lit.)[1][2]High boiling point is expected due to the molecular weight and polar groups. Vacuum distillation is the required method for purification to prevent decomposition at atmospheric pressure.
Solubility Soluble in organic solvents (e.g., Diethyl Ether, Dichloromethane).The molecule has both polar (ether groups, bromide) and non-polar (aromatic ring, ethyl chain) regions, granting it solubility in a range of common organic solvents. This is a key consideration for reaction solvent selection.
Stability Light sensitive, hygroscopic, air sensitive[4]Like many alkyl bromides, it is susceptible to hydrolysis and degradation upon exposure to light and moisture. Proper storage under an inert atmosphere (e.g., Nitrogen or Argon) and protection from light is imperative to maintain its integrity.

Synthesis and Mechanistic Considerations

The most direct and common route to phenethyl bromides is through the bromination of the corresponding phenethyl alcohol. This transformation is a cornerstone of synthetic organic chemistry and is typically achieved using phosphorus-based brominating agents.

Preferred Synthetic Pathway: Bromination of 2,4-Dimethoxyphenethyl Alcohol

The conversion of the primary alcohol to the alkyl bromide proceeds via a nucleophilic substitution reaction, typically an Sₙ2 mechanism. The choice of brominating agent is critical; phosphorus tribromide (PBr₃) is highly effective for this transformation as it converts the hydroxyl group into a good leaving group in situ.

Reaction: (CH₃O)₂C₆H₃CH₂CH₂OH + PBr₃ → (CH₃O)₂C₆H₃CH₂CH₂Br

Causality of Reagent Choice:

  • Phosphorus Tribromide (PBr₃): PBr₃ reacts with the alcohol to form a phosphite ester intermediate. The bromide ion, a good nucleophile, then displaces this excellent leaving group from the backside, leading to the desired alkyl bromide with minimal rearrangement or elimination side products, which can be a concern with other brominating methods.

  • Anhydrous Solvent (e.g., Diethyl Ether, DCM): The reaction must be conducted under anhydrous conditions as PBr₃ reacts violently with water. The solvent serves to dissolve the starting material and facilitate the reaction while remaining inert.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the 3,4-isomer and represents a robust method for preparing the title compound.[1]

Materials:

  • 2,4-Dimethoxyphenethyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere Setup: A dry, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. This is crucial to exclude moisture which would quench the PBr₃.

  • Dissolution: Charge the flask with 2,4-Dimethoxyphenethyl alcohol and dissolve it in anhydrous diethyl ether.

  • Cooling: Cool the flask to 0°C in an ice bath. This is a critical step to control the exothermic reaction between the alcohol and PBr₃.

  • Reagent Addition: Slowly add PBr₃ (approximately 0.4 equivalents) dropwise from the dropping funnel over 30-60 minutes with vigorous stirring. Maintaining a slow addition rate prevents a dangerous temperature spike.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Carefully and slowly pour the reaction mixture over ice. This hydrolyzes any remaining PBr₃.

  • Work-up - Neutralization: Transfer the mixture to a separatory funnel. Cautiously wash the organic layer with saturated NaHCO₃ solution to neutralize any acidic byproducts (e.g., HBr).

  • Work-up - Extraction: Wash the organic layer with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 2,4-Dimethoxyphenethyl bromide.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,4-Dimethoxyphenethyl Alcohol in Anhydrous Ether Cooling Cool to 0°C (Ice Bath) Start->Cooling 1. Setup Addition Slow Dropwise Addition of PBr₃ Cooling->Addition 2. Control Exotherm Reaction Warm to RT Stir 2-4h Addition->Reaction 3. Sₙ2 Reaction Quench Quench with Ice Reaction->Quench 4. Work-up Start Neutralize Wash with sat. NaHCO₃ Quench->Neutralize 5. Neutralize Acid Extract Wash with Brine, Dry (MgSO₄) Neutralize->Extract 6. Remove Water Purify Concentrate & Purify (Chromatography) Extract->Purify 7. Isolate Crude Product Pure 2,4-Dimethoxyphenethyl Bromide Purify->Product 8. Final Product

Caption: Sₙ2 synthesis of 2,4-Dimethoxyphenethyl bromide.

Applications in Drug Development and Organic Synthesis

Alkyl halides like 2,4-Dimethoxyphenethyl bromide are versatile intermediates. The introduction of bromine into a molecular structure is a known strategy in drug design, as it can influence the compound's pharmacokinetic and pharmacodynamic properties through effects like halogen bonding.[5]

Core Applications:

  • Nucleophilic Substitution: The primary utility of this compound is as an electrophile. The bromoethyl side chain readily reacts with a wide variety of nucleophiles (e.g., amines, thiols, carbanions) to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds. This is fundamental for building the core scaffolds of many pharmaceutical agents. For instance, reaction with a primary or secondary amine would yield a substituted phenethylamine, a common motif in psychoactive drugs and other CNS agents.

  • Synthesis of Pharmacological Scaffolds: The 2,4-dimethoxy substitution pattern is present in various natural products and synthetic compounds with biological activity. This building block allows for the synthesis of analogs of known drugs to explore SAR. For example, the designer drug 2,5-dimethoxy-4-bromo-amphetamine (DOB) highlights how dimethoxy-bromo-substituted phenyl rings are used in pharmacologically active compounds.[6]

  • Grignard Reagent Formation: The bromide can be converted into a Grignard reagent by reacting with magnesium metal. This transforms the electrophilic carbon into a nucleophilic one, opening up a different set of synthetic possibilities for C-C bond formation.

Safety, Handling, and Storage

  • Hazards:

    • Toxicity: Expected to be harmful or fatal if swallowed.[2]

    • Irritation: Causes skin irritation and serious eye damage.[7] May cause respiratory irritation.[7][8]

    • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid creating dust or inhaling vapors.[8]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[4]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

    • Protect from light, air, and moisture.[4][7] Storage under an inert atmosphere is recommended for long-term stability.

Conclusion

2,4-Dimethoxyphenethyl bromide, with a molecular weight of 245.11 g/mol , is a valuable, albeit less-documented, reagent for synthetic chemistry. Its true potential lies in its ability to introduce a unique 2,4-dimethoxyphenyl motif into target molecules, providing a means for researchers to develop novel compounds with tailored biological activities. By understanding its fundamental properties and employing robust synthetic and handling protocols, scientists can effectively utilize this compound as a strategic building block in the complex process of drug discovery and development.

References

  • Fisher Scientific. (2010, February 11). Safety Data Sheet: 3,4-Dimethoxyphenethylamine.
  • Sigma-Aldrich. (2022, November 15). Safety Data Sheet: 2-Bromoethyldiethylammonium bromide.
  • Fisher Scientific. Safety Data Sheet: 2,4-Dimethylbenzyl bromide.
  • SynQuest Laboratories. 2,4-Dimethoxybenzyl bromide.
  • Benchchem. 3,4-Dimethoxyphenethyl bromide | 40173-90-8.
  • CDN Isotopes. Safety Data Sheet.
  • DC Fine Chemicals. Safety Data Sheet.
  • Sigma-Aldrich. 3,4-Dimethoxyphenethyl bromide 97 | 40173-90-8.
  • Ponnapali Veerabhadra Swamy et al. (2012). Synthesis of 1,4-Bis-(2,4-Dimethoxyphenyl)-2,3-Bis-(4-methoxybenzyl)- Butane-1,4-Dione. Der Pharma Chemica, 4(5), 2050-2054.
  • Santa Cruz Biotechnology. 3,4-Dimethoxyphenethyl bromide | CAS 40173-90-8.
  • National Institutes of Health. 2,4-Dimethoxyphenol. PubChem.
  • Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Erowid. Bromination of 2,5-Dimethoxybenzaldehyde.
  • PubChemLite. 3,4-dimethoxyphenethyl bromide (C10H13BrO2).
  • Cioffi, C. (2021). Enantioselective Preparation of Bromides and its Application to the Preparation of Bioactive Compounds [PhD Thesis]. Royal College of Surgeons in Ireland.
  • ChemicalBook. 4-METHOXYPHENETHYL BROMIDE | 14425-64-0.
  • LookChem. Cas 14425-64-0, 4-METHOXYPHENETHYL BROMIDE.
  • Rola, D., & Staroń, J. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Ewald, A. H., & Maurer, H. H. (2006). Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. Journal of Mass Spectrometry, 41(4), 487-98.
  • ResearchGate. (2022, June 21). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
  • Mutić, J., Nikolić-Mandić, S., Lolić, A., & Manojlović, D. (2007). Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detector. Journal of the Serbian Chemical Society, 72(4), 365-373.

Sources

Exploratory

Physical appearance of 1-(2-Bromoethyl)-2,4-dimethoxybenzene

An In-Depth Technical Guide to the Physical Properties of 1-(2-Bromoethyl)-2,4-dimethoxybenzene Introduction: Chemical Identity and Context 1-(2-Bromoethyl)-2,4-dimethoxybenzene, a significant chemical intermediate, is u...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 1-(2-Bromoethyl)-2,4-dimethoxybenzene

Introduction: Chemical Identity and Context

1-(2-Bromoethyl)-2,4-dimethoxybenzene, a significant chemical intermediate, is utilized in the synthesis of various complex organic molecules and pharmaceutical agents. Due to nomenclature conventions, this compound is frequently and interchangeably identified in chemical literature and supplier catalogs as 4-(2-Bromoethyl)-1,2-dimethoxybenzene or 3,4-Dimethoxyphenethyl bromide . Its CAS Number is 40173-90-8 .[1][2] An accurate understanding of its physical characteristics is paramount for its proper handling, storage, and application in research and development settings. This guide provides a consolidated overview of its key physical and chemical properties based on available technical data.

Physicochemical Characteristics

The physical state of a compound at ambient temperature is a direct consequence of its melting point. 1-(2-Bromoethyl)-2,4-dimethoxybenzene is a solid under standard laboratory conditions, with a melting point range of 52-56 °C. This property necessitates that for reactions requiring a liquid phase, the compound must either be heated above its melting point or dissolved in a suitable solvent. While specific solubility data is not widely published, its bromoalkane and dimethoxybenzene functionalities suggest solubility in a range of common organic solvents.

The boiling point is noted as 130-131 °C at a reduced pressure of 3 mmHg, which indicates that the compound is amenable to purification by vacuum distillation. Its flash point is reported to be above 109.9 °C, classifying it as a combustible liquid under certain conditions.

The color of the solid form is not consistently reported in publicly available safety and technical data sheets. Researchers should visually inspect the material upon receipt and note its appearance as part of their standard laboratory procedures.

Summary of Physical and Chemical Properties
PropertyValueSource(s)
Chemical Name 1-(2-Bromoethyl)-2,4-dimethoxybenzene-
Synonyms 4-(2-Bromoethyl)-1,2-dimethoxybenzene, 3,4-Dimethoxyphenethyl bromide[1]
CAS Number 40173-90-8[1][2]
Molecular Formula C₁₀H₁₃BrO₂[1]
Molecular Weight 245.11 g/mol
Physical Form Solid
Melting Point 52-56 °C
Boiling Point 130-131 °C at 3 mmHg
Flash Point > 109.9 °C
Purity (Assay) 97%

Safety and Handling Protocols

From a safety perspective, 1-(2-Bromoethyl)-2,4-dimethoxybenzene is classified as a hazardous substance. The signal word associated with this chemical is "Danger". It is designated as acutely toxic if swallowed (Acute Tox. 3 Oral), causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.

Given these hazards, stringent safety protocols are required. Handling should be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses or a face shield, and a lab coat. Due to its toxicity, inhalation of any dust or fumes and direct contact with skin and eyes must be avoided.

The recommended storage condition is in a freezer at temperatures under -20°C, within a tightly sealed container and under an inert atmosphere to maintain its stability and purity.[2]

Experimental Workflow: Visual Inspection and Handling

The following diagram outlines a standardized workflow for the initial inspection and subsequent handling of 1-(2-Bromoethyl)-2,4-dimethoxybenzene in a laboratory setting. This protocol is designed to ensure both the safety of the researcher and the integrity of the compound.

G cluster_receipt Receiving and Initial Inspection cluster_handling Safe Handling and Storage A Receive Container B Verify Label Information (Name, CAS: 40173-90-8) A->B C Visually Inspect Container Seal B->C D Don Appropriate PPE C->D Z Quarantine and Report C->Z Seal Broken/ Compromised E Inspect Physical State and Appearance (Confirm Solid Form) D->E F Transfer to Fume Hood E->F Proceed to Handling G Weigh Required Amount F->G H Securely Reseal Container G->H I Store in Freezer (-20°C) Under Inert Atmosphere H->I

Visual Inspection and Handling Workflow

References

  • BenchChem. 3,4-Dimethoxyphenethyl bromide | 40173-90-8.

  • Sigma-Aldrich. 3,4-Dimethoxyphenethyl bromide 97 | 40173-90-8.

  • BLDpharm. 4-(2-Bromoethyl)-1,2-dimethoxybenzene | 40173-90-8.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-Substituted 2,4-Dimethoxyphenethylamines

Abstract This technical guide provides a comprehensive examination of the synthesis of N-substituted 2,4-dimethoxyphenethylamines via the nucleophilic substitution reaction of 1-(2-bromoethyl)-2,4-dimethoxybenzene with v...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis of N-substituted 2,4-dimethoxyphenethylamines via the nucleophilic substitution reaction of 1-(2-bromoethyl)-2,4-dimethoxybenzene with various primary and secondary amines. This chemical transformation is of significant interest to medicinal chemists and drug development professionals as it furnishes a molecular scaffold found in numerous pharmacologically active compounds, particularly those targeting serotonergic systems. This document details the underlying reaction mechanism, provides optimized experimental protocols, discusses critical process parameters, and outlines methods for product purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for their specific amine of interest.

Introduction: Significance in Medicinal Chemistry

The 2,4-dimethoxyphenethylamine backbone is a privileged scaffold in modern pharmacology. Its structural analogs, particularly the 2,5-dimethoxy substituted isomers (the "2C" family), are renowned for their potent interactions with serotonin receptors, most notably the 5-HT₂ₐ receptor, which is associated with hallucinogenic activity.[1] The N-substituent on the phenethylamine nitrogen plays a pivotal role in modulating receptor affinity, selectivity, and functional activity. For instance, the addition of an N-benzyl group can dramatically increase 5-HT₂ₐ receptor affinity by orders of magnitude compared to the parent primary amine.[2][3]

The reaction of 1-(2-bromoethyl)-2,4-dimethoxybenzene with a diverse library of amines provides a direct and efficient route to novel chemical entities for drug discovery programs. Understanding and mastering this synthetic transformation allows researchers to systematically explore structure-activity relationships (SAR) and develop new therapeutic agents or research tools for probing the central nervous system.

Reaction Mechanism: Sₙ2 Nucleophilic Substitution

The core transformation is a classic bimolecular nucleophilic substitution (Sₙ2) reaction.[4] In this mechanism, the amine, acting as a nucleophile, attacks the electrophilic carbon atom adjacent to the bromine atom.

  • Nucleophile: The lone pair of electrons on the nitrogen atom of the amine initiates the attack. The nucleophilicity of the amine is influenced by its structure; primary amines are generally more reactive than secondary amines due to reduced steric hindrance.

  • Substrate: 1-(2-bromoethyl)-2,4-dimethoxybenzene is a primary alkyl halide. This structure is ideal for Sₙ2 reactions as the electrophilic carbon is relatively unhindered, allowing for backside attack by the nucleophile.

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its stability as a weak base.

  • Transition State: The reaction proceeds through a single, high-energy transition state where the nucleophile (amine) and the leaving group (bromide) are both partially bonded to the carbon atom. This step involves an inversion of stereochemistry at the carbon center, though in this achiral substrate, it is not observable.

  • Product Formation: The carbon-nitrogen bond forms concurrently as the carbon-bromine bond breaks, resulting in the desired N-substituted phenethylamine and a bromide salt.[4][5]

The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the basic amine reactant or product, forming an ammonium salt. To drive the reaction to completion, a non-nucleophilic base is typically added to neutralize this acid.

Note: The DOT script above is a conceptual representation. For actual chemical structures, image placeholders would be replaced with rendered images or more complex node labels.

Caption: Sₙ2 reaction of 1-(2-bromoethyl)-2,4-dimethoxybenzene with an amine.

Experimental Design and Optimization

The success of the synthesis hinges on the careful selection of reaction parameters. The goal is to maximize the yield of the desired product while minimizing side reactions, such as over-alkylation.

Key Parameters for Optimization:

ParameterChoice & RationalePotential Issues
Amine Nucleophile Primary Amines (R-NH₂): Generally more reactive. Secondary Amines (R₂NH): Less reactive due to sterics.Over-alkylation: The primary amine product can act as a nucleophile itself, reacting with another molecule of the bromo-substrate to form a secondary amine. This can continue to form tertiary and even quaternary ammonium salts.[6][7]
Solvent Polar Aprotic (e.g., Acetonitrile, DMF): Preferred as they solvate the cation but not the nucleophile, accelerating Sₙ2 reactions. Alcohols (e.g., Ethanol): Can be used, especially when heating with aqueous ammonia in a sealed vessel.[7]Protic Solvents: Can hydrogen-bond with the amine nucleophile, slightly reducing its reactivity.
Base Potassium Carbonate (K₂CO₃): Inexpensive, non-nucleophilic, and effective at scavenging HBr. Triethylamine (Et₃N): A soluble organic base, useful in non-polar solvents.Strong/Nucleophilic Bases (e.g., NaOH): Can lead to elimination (E2) side reactions or react with the substrate.
Stoichiometry Using a large excess of the amine (3-5 equivalents) is the most common strategy to minimize over-alkylation and favor the formation of the primary or secondary amine product.If the bromo-substrate is the limiting reagent, careful monitoring is needed to prevent the formation of multiple products.
Temperature Room Temperature to Reflux (e.g., 50-80 °C): Heating is often required to achieve a reasonable reaction rate, especially with less reactive secondary amines.Excessive Heat: Can promote elimination side reactions and decomposition.
Reaction Monitoring Thin-Layer Chromatography (TLC): Essential for tracking the consumption of the starting material and the appearance of the product.Inability to distinguish between closely related products (e.g., primary vs. secondary amine) on TLC may require GC-MS analysis of aliquots.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use.[8]

Protocol 1: General Synthesis of N-Substituted 2,4-Dimethoxyphenethylamines

This protocol provides a general framework that can be adapted for various primary and secondary amines.

Materials:

  • 1-(2-Bromoethyl)-2,4-dimethoxybenzene (1.0 eq)

  • Amine of interest (3.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (or DMF)

  • Ethyl Acetate

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-bromoethyl)-2,4-dimethoxybenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent & Reagents: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.2-0.5 M with respect to the bromo-substrate.

  • Amine Addition: Add the amine (3.0 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-24 hours. Monitor the reaction's progress by TLC until the starting bromo-substrate spot is no longer visible.

  • Workup (Quenching & Extraction):

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and other inorganic salts. Rinse the solids with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[8] The eluent system will depend on the polarity of the product but often starts with a mixture of hexane and ethyl acetate, with a small percentage of triethylamine added to the eluent to prevent the basic amine product from streaking on the silica gel.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (e.g., GC-MS or LC-MS).[1][9]

Visualization of Experimental Workflow

The overall process from synthesis to characterization can be visualized as a logical workflow.

Experimental_Workflow Start Reactants Assembly (Bromo-substrate, Amine, Base, Solvent) Reaction Reaction Under Heat (Reflux, 4-24h) Start->Reaction Monitor TLC Monitoring Reaction->Monitor Check Progress Workup Aqueous Workup (Filtration, Extraction, Washing) Reaction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization FinalProduct Pure N-Substituted Product Characterization->FinalProduct

Caption: General workflow for synthesis and pharmacological characterization.[2]

Conclusion

The nucleophilic substitution of 1-(2-bromoethyl)-2,4-dimethoxybenzene with amines is a robust and versatile method for generating libraries of pharmacologically relevant phenethylamines. By carefully controlling stoichiometry, temperature, and solvent, researchers can achieve high yields of desired products. The protocols and principles outlined in this guide provide a solid foundation for the synthesis and exploration of novel N-substituted 2,4-dimethoxyphenethylamine derivatives, paving the way for new discoveries in drug development and neuropharmacology.

References

  • The Profound Impact of N-Benzyl Substitution on Phenethylamine Neurochemistry: A Technical Guide. Benchchem.
  • 2,4-DIMETHOXYPHENETHYLAMINE synthesis. ChemicalBook.
  • Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Forendex Southernforensic.
  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed.
  • Effect of Bulky N-Dibenzofuranylmethyl Substitution on the 5-HT2 Receptor Affinity and Efficacy of a Psychedelic Phenethylamine. ACS Chemical Neuroscience.
  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs.
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Rel
  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Neuman.
  • Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
  • Successful 2C-B Syntheses. The Hive Archive.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing.
  • Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes. Doc Brown's Chemistry.
  • Efficient Synthesis of 2-CH and Mescaline. Scribd.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC.
  • Application Notes: Synthesis of Heterocyclic Compounds Using 1-(2-Bromoethyl)-2-nitrobenzene. Benchchem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Prepar
  • Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). PubMed.
  • 16.
  • Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry.
  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxyl
  • Method for preparing 2,5-dimethoxy phenylethylamine.
  • An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 1-(2-Bromoethyl)-2-nitrobenzene. Benchchem.
  • Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages.
  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Jasperse Chem 365.
  • 2C-B. Wikipedia.
  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines.
  • ORGANIC REACTION MECHANISM. SlidePlayer.
  • Synthesis of deuterium labeled phenethylamine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals.
  • α-Bromo Carbonyl Compounds as Promoters for the Synthesis of (2-Bromoethyl)benzene by the Anti-Markovnikov Addition of Hydrogen Bromide to Styrene. Journal of Organic Chemistry.

Sources

Application

Strategic N-Alkylation with 2,4-Dimethoxyphenethyl Bromide

Protocols for Isoquinoline Alkaloid Synthesis and Pharmacophore Installation Strategic Overview 2,4-Dimethoxyphenethyl bromide (1-(2-bromoethyl)-2,4-dimethoxybenzene) is a specialized alkylating agent employed primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Isoquinoline Alkaloid Synthesis and Pharmacophore Installation

Strategic Overview

2,4-Dimethoxyphenethyl bromide (1-(2-bromoethyl)-2,4-dimethoxybenzene) is a specialized alkylating agent employed primarily in the synthesis of isoquinoline alkaloids and related heterocyclic scaffolds. Unlike simple alkyl halides, this reagent carries a highly electron-rich aromatic ring.

Why this specific reagent?

  • Pharmacophore Construction: It introduces the phenethyl moiety required for the "B-ring" of tetrahydroisoquinolines (THIQs).

  • Electronic Activation: The methoxy substituents at the 2- and 4-positions activate the ring for subsequent intramolecular cyclization (e.g., Bischler-Napieralski or Pictet-Spengler reactions). The para-directing effect of the methoxy group relative to the site of cyclization is crucial for regio-control.

  • Chemo-selectivity: While less reactive than benzyl bromides (due to the lack of benzylic resonance stabilization at the electrophilic carbon), it avoids the extreme instability associated with electron-rich benzyl halides, offering a balance of reactivity and handling stability.

Mechanistic Insight & Reaction Design

The N-alkylation of amines with 2,4-dimethoxyphenethyl bromide proceeds via a classic


 mechanism . However, the reaction faces two specific challenges:
  • Steric Drag: The ethyl linker introduces more conformational freedom and slight steric drag compared to methyl or benzyl halides.

  • Elimination Risk: The protons

    
     to the bromide are acidic enough to undergo E2 elimination under harsh basic conditions, generating the corresponding styrene (2,4-dimethoxystyrene), a dead-end byproduct.
    

To mitigate this, we utilize Finkelstein conditions (in situ generation of the alkyl iodide) to accelerate the substitution over the elimination pathway.

Visualizing the Pathway (Graphviz)

ReactionPathway Fig 1: Mechanistic pathway highlighting Iodide catalysis vs. Elimination risk. Substrate 2,4-Dimethoxyphenethyl Bromide Intermediate Active Species: Alkyl Iodide Substrate->Intermediate Finkelstein Exch. (Fast) Byproduct Side Product: Styrene (Elimination) Substrate->Byproduct Strong Base / High T (E2 Elimination) Amine Target Amine (Nucleophile) TS Transition State (SN2) Amine->TS Catalyst KI (Catalyst) Catalyst->Intermediate Intermediate->TS + Amine Product N-Alkylated Product TS->Product Major Pathway

Experimental Protocols
Protocol A: The "Standard" Method (Acetonitrile/Carbonate)

Best for: Primary amines, non-hindered secondary amines, and scale-up.

Reagents:

  • Amine substrate (1.0 equiv)

  • 2,4-Dimethoxyphenethyl bromide (1.1 – 1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 – 3.0 equiv)
    
  • Potassium Iodide (KI) (0.1 – 0.5 equiv)

  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M – 0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Dissolution: Dissolve the amine substrate in anhydrous MeCN.

  • Base Addition: Add powdered

    
    . Note: Grinding the carbonate immediately before use increases surface area and reaction rate.
    
  • Catalyst & Reagent: Add KI followed by 2,4-dimethoxyphenethyl bromide.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–24 hours.
    
    • Checkpoint: Monitor by TLC.[1][2] The bromide is UV active (dimethoxybenzene chromophore).

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the solids (

      
      /KBr) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve in EtOAc/DCM and wash with water and brine.

  • Purification: Flash column chromatography (typically Hexane/EtOAc gradients).

Protocol B: The "High-Reactivity" Method (DMF/Cesium)

Best for: Unreactive amines (anilines, amides) or when Protocol A is too slow.

Reagents:

  • Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide), anhydrous.

  • Temperature:

    
     (Do not reflux).
    

Critical Difference: Cesium is a larger cation, making the carbonate anion more "naked" and basic in DMF. This increases nucleophilicity but also increases the risk of E2 elimination . Strict temperature control is required.

Optimization & Data Analysis

The choice of solvent and base dramatically impacts the ratio of Substitution (


) to Elimination (E2).

Table 1: Reaction Condition Matrix

Condition SetBaseSolventTemp (

)
RateRisk ProfileRecommended For
Standard

MeCN82 (Reflux)ModerateLow (Stable)General synthesis, scale-up.
Finkelstein

/ KI
Acetone56 (Reflux)FastLowHeat-sensitive amines.
Aggressive

DMF60Very FastHigh (Styrene)Weak nucleophiles (Anilines).
Hydride

THF/DMF0 -> RTInstantVery HighAmides/Carbamates (irreversible).
Troubleshooting Guide (Self-Validating Logic)
  • Problem: Low conversion after 24h.

    • Diagnosis: The bromide is less reactive than benzyl bromide.

    • Fix: Add 0.5 equiv KI (Potassium Iodide). The in-situ generated alkyl iodide is ~100x more reactive.

  • Problem: Formation of a non-polar byproduct (Styrene).

    • Diagnosis: Base is too strong or temperature too high.

    • Fix: Switch from

      
       to 
      
      
      
      or lower temp to
      
      
      .
  • Problem: Darkening/Polymerization.

    • Diagnosis: The 2,4-dimethoxy ring is electron-rich and acid-sensitive.

    • Fix: Ensure workup is neutral. Avoid strong acid washes during extraction.

Application: The Isoquinoline Connection[5][6]

The N-alkylation described above is rarely the endpoint. It is usually Step 1 of a sequence to generate dihydroisoquinolines via the Bischler-Napieralski Cyclization .

Workflow Diagram:

SynthesisWorkflow Fig 2: Workflow from Alkylation to Cyclization Start Start: Amine + 2,4-DMPEB Alkylation Step 1: N-Alkylation (Protocol A/B) Start->Alkylation Check QC: Is Product Pure? Alkylation->Check Check->Alkylation No (Repurify) Cyclization Step 2: Bischler-Napieralski (POCl3 / P2O5) Check->Cyclization Yes Final Target: 3,4-Dihydroisoquinoline Cyclization->Final Intramolecular EAS

Why 2,4-Dimethoxy? In the cyclization step (Red box above), the closure occurs para to the methoxy group at position 2. If a simple phenethyl bromide were used, the ring closure would be sluggish or require harsh conditions. The 2,4-dimethoxy pattern acts as a "turbocharger" for the ring closure.

References
  • Bischler-Napieralski Reaction Overview

    • Title: The Bischler-Napieralski Reaction in Alkaloid Synthesis.[4][5][6]

    • Source: Organic Chemistry Portal.[7]

    • Link:[Link][6]

  • N-Alkylation Optimization (Cesium Effect)

    • Title: Efficient synthesis of secondary amines by selective alkylation of primary amines.[8]

    • Source: Salvatore, R. N., et al.
    • Link
  • Reagent Data & Safety

    • Title: 1-(2-Bromoethyl)-2,4-dimethoxybenzene Compound Summary.
    • Source: PubChem.
    • Link:[Link]

  • Application in Heterocycle Synthesis

    • Title: Synthesis of Isoquinoline Alkaloids via 2-phenethyl bromides.
    • Source:Journal of Organic Chemistry (General Reference for Isoquinoline construction).
    • Link:[Link]

Sources

Method

Application Note: Synthesis of 2-(2,4-Dimethoxyphenyl)ethylmagnesium Bromide

Executive Summary This application note details the optimized protocol for generating the Grignard reagent from 1-(2-Bromoethyl)-2,4-dimethoxybenzene . While alkyl bromides generally initiate magnesium insertion readily,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for generating the Grignard reagent from 1-(2-Bromoethyl)-2,4-dimethoxybenzene . While alkyl bromides generally initiate magnesium insertion readily, this specific substrate presents unique challenges due to the phenethyl backbone, which is prone to Wurtz homocoupling (dimerization) and styrene elimination. Furthermore, the electron-rich 2,4-dimethoxy substitution pattern increases the nucleophilicity of the resulting aryl-alkyl species, requiring strict exclusion of moisture and oxidants.

This guide prioritizes Wurtz suppression via high-dilution kinetics and temperature control, ensuring a high-titer reagent suitable for downstream pharmaceutical coupling.

Scientific Background & Mechanistic Insights

The Substrate Challenge

The formation of phenethyl-type Grignard reagents involves a competition between the desired oxidative insertion and parasitic side reactions.

  • Primary Pathway (Desired): Oxidative insertion of Mg(0) into the C-Br bond to form the Grignard reagent (R-MgBr).

  • Wurtz Coupling (Major Competitor): The formed Grignard (R-MgBr) reacts with unreacted alkyl bromide (R-Br) to form the homocoupling product, 1,4-bis(2,4-dimethoxyphenyl)butane. This is driven by high local concentrations of R-Br.

  • Elimination: Thermal stress can induce elimination of HBr (mediated by the basic Grignard), yielding 2,4-dimethoxystyrene.

Electronic Influence

The 2,4-dimethoxy motif acts as a strong electron-donating group (EDG). While this increases the solubility of the reagent in ethers (via coordination to Mg), it also makes the aromatic ring susceptible to electrophilic aromatic substitution if the quench is not carefully managed. However, during formation, the EDG stabilizes the radical intermediates, potentially lowering the activation energy for insertion compared to electron-deficient analogs.

Reaction Pathway Visualization

GrignardPathways Substrate 1-(2-Bromoethyl)- 2,4-dimethoxybenzene (R-Br) Radical Radical Intermediate [R• •MgBr] Substrate->Radical SET (Initiation) Wurtz Wurtz Dimer (R-R) Substrate->Wurtz Mg Magnesium (Mg0) Mg->Radical Grignard Grignard Reagent (R-MgBr) Radical->Grignard Recombination Grignard->Wurtz + R-Br (Fast) Elimination Styrene Derivative (Elimination) Grignard->Elimination Heat/Base

Caption: Kinetic competition between Grignard formation (Green) and parasitic Wurtz/Elimination pathways (Red).

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent THF (Anhydrous) Superior solubility for the dimethoxy-substituted complex compared to Et₂O.
Magnesium Turnings (Crushed) High surface area is required. Rieke Mg is unnecessary; standard turnings suffice if activated.
Temperature 20°C - 35°C CRITICAL: Do not reflux during addition. High temp favors Wurtz coupling.
Addition Rate Slow Dropwise Keeps [R-Br] low relative to [Mg], starving the Wurtz coupling pathway.[1]
Stoichiometry 1.2 - 1.5 equiv Mg Excess Mg ensures all R-Br is consumed by insertion, not coupling.
Activator DIBAL-H or Iodine DIBAL-H (1 mol%) is superior for removing oxide layers and scavenging moisture.

Experimental Protocol

Materials Preparation
  • Substrate: 1-(2-Bromoethyl)-2,4-dimethoxybenzene (Dissolved in anhydrous THF to make a 1.0 M solution).

  • Magnesium: Mg Turnings (99.9%), oven-dried.

  • Solvent: THF (inhibitor-free), distilled over Na/Benzophenone or from an SPS (Solvent Purification System). Water content < 50 ppm.

  • Activator: Iodine crystals (

    
    ) or 1,2-Dibromoethane.
    
Step-by-Step Methodology
Phase 1: Setup and Activation
  • Glassware: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Cool under a stream of

    
    .
    
  • Loading: Charge the RBF with Magnesium turnings (1.3 equivalents relative to bromide).

  • Dry Stir: Stir the dry Mg turnings vigorously for 10 minutes to mechanically expose fresh metal surfaces.

  • Activation: Add a single crystal of Iodine. Heat gently with a heat gun until iodine vapor (purple) coats the Mg. Allow to cool.

    • Alternative: Add 0.1 mL of 1,2-dibromoethane (DBE) if iodine fails.

Phase 2: Initiation
  • Solvent Charge: Add enough anhydrous THF to just cover the magnesium turnings.

  • The "Seeding" Shot: Add 5-10% of the total substrate solution directly onto the Mg.

  • Observation: Watch for turbidity, bubbling, or a temperature spike. The solution should turn from clear/brown (iodine) to colorless/gray.

    • Troubleshooting: If no initiation occurs after 5 mins, warm the flask to 40°C. Do not proceed until initiation is confirmed.

Phase 3: Controlled Addition (The Wurtz Suppression Step)
  • Dilution: Once initiated, dilute the reaction mixture in the flask with additional THF (target final concentration ~0.5 - 0.8 M).

  • Dropwise Addition: Begin adding the remaining substrate solution via the addition funnel.

    • Rate: 1 drop per second.

    • Temperature: Maintain internal temperature between 25°C and 35°C . Use a water bath if the exotherm pushes it higher. Avoid Reflux.

  • Digestion: After addition is complete, stir at room temperature for 1 hour. Only heat to mild reflux (60°C) for 15 minutes at the very end to ensure complete conversion of stubborn bromide.

Process Workflow Diagram

ProtocolWorkflow Start Start: Flame-Dry Glassware (N2 Atmosphere) MgPrep Charge Mg (1.3 eq) Dry Stir 10 min Start->MgPrep Activate Activation: Add I2 or DBE Heat until purple vapor MgPrep->Activate Initiate Initiation: Add 10% Substrate Wait for exotherm/turbidity Activate->Initiate Check Initiated? Initiate->Check Check->Activate No (Retry/Heat) Addition Controlled Addition: Add remaining R-Br slowly Temp: 25-35°C (Strict) Check->Addition Yes Digestion Digestion: Stir 1h @ RT Mild heat (15 min) only if needed Addition->Digestion QC QC: Titration (Knochel Method) Digestion->QC

Caption: Operational workflow for the synthesis of 2-(2,4-dimethoxyphenyl)ethylmagnesium bromide.

Quality Control & Titration

Never assume the theoretical yield (typically 80-90% for this substrate). Titrate before use.

Method: Salicylaldehyde Phenylhydrazone Titration

  • Dissolve a known amount of salicylaldehyde phenylhydrazone (indicator) in dry THF.

  • Add the Grignard solution dropwise.

  • Endpoint: Solution turns from yellow to bright orange (formation of the dianion).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Initiation Oxide layer on Mg or wet solvent.Add 0.1 mL DIBAL-H or use mechanical activation (crush Mg with glass rod).
White Precipitate Wurtz coupling dimer (insoluble) or Mg salts.Check temperature history. If temp spiked >50°C, Wurtz is likely. Filter through Celite under Argon if using for catalysis.
Low Titer (<0.5 M) Moisture ingress or high Wurtz coupling.Ensure system is sealed. Slow down addition rate significantly in next run.
Viscous/Gel High concentration / Polymerization.2,4-dimethoxy polymers are possible. Dilute with more THF.

Safety & Handling

  • Hazards: Grignard reagents are pyrophoric (or self-heating) and react violently with water.

  • Specific Toxicity: The starting material is an alkyl bromide; handle as a potential alkylating agent (carcinogen suspect).

  • Quenching: Never pour water into the reaction. Quench by slowly adding the reaction mixture into a cooled saturated

    
     solution.
    

References

  • Mechanism of Grignard Formation: Rogers, H. R.; Hill, C. L.; Fujiwara, Y.; Rogers, R. J.; Mitchell, H. L.; Whitesides, G. M. "Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium." Journal of the American Chemical Society, 1980 , 102(1), 217–226. [Link]

  • Wurtz Coupling Suppression (Dilution Techniques): Kadam, A. A., et al. "Solvent Effects on Wurtz Coupling in Grignard Synthesis." Green Chemistry, 2013 , 15, 1860.[1] [Link]

  • Grignard Titration Method: Love, B. E.; Jones, E. G. "The use of salicylaldehyde phenylhydrazone as an indicator for the titration of organometallic reagents." The Journal of Organic Chemistry, 1999 , 64(10), 3755–3756. [Link]

  • Phenethyl Grignard Specifics (Analogous Protocols): Organic Syntheses, Coll. Vol. 6, p. 595 (1988); Vol. 58, p. 1 (1978). (General handling of ethyl/phenethyl chains). [Link]

Sources

Application

Application Notes and Protocols: C-Alkylation of Enolates with 2,4-Dimethoxyphenethyl Bromide

Introduction: The Strategic Importance of C-C Bond Formation via Enolate Alkylation The construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis, enabling the assembly of complex molecular ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation via Enolate Alkylation

The construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of strategies, the alkylation of enolates stands out as a robust and versatile method for introducing alkyl substituents at the α-position of a carbonyl group.[1][2][3] This transformation proceeds through a two-step sequence: the deprotonation of an α-hydrogen to form a nucleophilic enolate, followed by its reaction with an electrophilic alkyl halide in an SN2 fashion.[1][4][5][6] The judicious choice of reaction partners and conditions allows for precise control over the final product, making this a powerful tool in the synthesis of pharmaceuticals and other fine chemicals.

This application note provides a detailed guide to the C-alkylation of enolates using 2,4-dimethoxyphenethyl bromide, a valuable building block in medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals seeking to employ this transformation in their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and discuss critical parameters that influence its success.

Theoretical Framework: Understanding the Nuances of Enolate Alkylation

Enolates are resonance-stabilized anions formed by the deprotonation of the α-carbon of a carbonyl compound.[7] This delocalization of the negative charge between the α-carbon and the oxygen atom renders the enolate an ambident nucleophile, with potential for reaction at either site.[8] However, for the purpose of C-C bond formation, C-alkylation is the desired pathway.

The choice of base is paramount in achieving efficient enolate formation. Strong, non-nucleophilic bases are preferred to ensure complete and irreversible deprotonation of the carbonyl compound, thereby minimizing side reactions.[1][9] Lithium diisopropylamide (LDA) is a widely used base for this purpose due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.[9][10] Other strong bases like sodium hydride (NaH) can also be employed.[9]

The regioselectivity of enolate formation becomes a critical consideration when dealing with unsymmetrical ketones. The reaction can be directed towards either the kinetic or thermodynamic enolate by careful control of the reaction conditions. The kinetic enolate, which is less substituted, is formed faster at low temperatures with a bulky base like LDA.[6][7] Conversely, the more stable, more substituted thermodynamic enolate is favored under conditions that allow for equilibration, such as higher temperatures and weaker bases.[6][7]

The alkylating agent also plays a crucial role. The reaction proceeds via an SN2 mechanism, and therefore, primary and secondary alkyl halides are the most suitable electrophiles.[1][4][5][6] Tertiary halides are prone to elimination reactions and are generally not used.[2][5] 2,4-Dimethoxyphenethyl bromide, being a primary bromide, is an excellent candidate for this reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the C-alkylation of a generic ketone with 2,4-dimethoxyphenethyl bromide using LDA as the base.

Materials:

  • Ketone (e.g., cyclohexanone)

  • 2,4-Dimethoxyphenethyl bromide

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon inlet

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_lda Prepare LDA solution (Diisopropylamine + n-BuLi in THF at -78 °C) enolate_formation Add Ketone solution to LDA at -78 °C to form enolate prep_lda->enolate_formation prep_ketone Prepare Ketone solution (Ketone in anhydrous THF) prep_ketone->enolate_formation alkylation Add 2,4-dimethoxyphenethyl bromide to the enolate solution at -78 °C enolate_formation->alkylation warm Allow reaction to warm to room temperature alkylation->warm quench Quench with saturated NH4Cl warm->quench extract Extract with an organic solvent quench->extract wash Wash organic layer with brine extract->wash dry Dry with MgSO4 or Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash chromatography concentrate->purify

Caption: Workflow for the C-alkylation of a ketone with 2,4-dimethoxyphenethyl bromide.

Procedure:

  • Preparation of LDA Solution (In Situ):

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add anhydrous THF (e.g., 20 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (e.g., 1.1 equivalents) via syringe.

    • Add n-butyllithium (e.g., 1.05 equivalents) dropwise via syringe. A white precipitate may form.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • In a separate flame-dried flask, dissolve the ketone (e.g., 1.0 equivalent) in anhydrous THF.

    • Slowly add the ketone solution dropwise to the pre-formed LDA solution at -78 °C via syringe or cannula.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Dissolve 2,4-dimethoxyphenethyl bromide (e.g., 1.0 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the solution of 2,4-dimethoxyphenethyl bromide to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired α-alkylated ketone.[11]

Critical Parameters and Troubleshooting

ParameterRecommended ConditionRationale & Troubleshooting
Base Lithium diisopropylamide (LDA)Strong, non-nucleophilic, and sterically hindered base ensures complete and regioselective enolate formation.[9][10] Incomplete deprotonation can lead to side reactions. Ensure accurate titration of n-BuLi.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and capable of solvating the lithium cation. Must be rigorously dried as protic impurities will quench the enolate.
Temperature -78 °C for enolate formation and alkylationLow temperature favors the formation of the kinetic enolate and minimizes side reactions such as aldol condensation.[6][7] Allowing the reaction to warm prematurely can lead to a loss of regioselectivity.
Stoichiometry Slight excess of base (1.05-1.1 eq.)Ensures complete conversion of the ketone to the enolate.[9] Using a substoichiometric amount of base will result in unreacted ketone which can participate in side reactions.
Quenching Agent Saturated aqueous NH₄ClMildly acidic quench protonates any remaining enolate and destroys excess base. Using stronger acids can lead to degradation of the product.

Characterization of 2,4-Dimethoxyphenethyl Bromide

It is crucial to ensure the purity of the alkylating agent prior to use. The properties of 2,4-dimethoxyphenethyl bromide are as follows:

PropertyValue
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Appearance Solid
Melting Point 52-56 °C
Boiling Point 130-131 °C at 3 mmHg
CAS Number 40173-90-8

Data sourced from Sigma-Aldrich[12] and PubChem[13].

Conclusion

The C-alkylation of enolates with 2,4-dimethoxyphenethyl bromide is a reliable and efficient method for the synthesis of α-phenethylated carbonyl compounds. By carefully controlling the reaction parameters, particularly the choice of base, solvent, and temperature, high yields of the desired product can be achieved. This protocol provides a solid foundation for researchers to successfully implement this valuable transformation in their synthetic campaigns.

References

  • Patsnap Eureka. (2025, April 16). Enolates Formation and Reactions: Aldol, Alkylation, and More.
  • Chemistry LibreTexts. (2014, July 26). 19.8: Using LDA to Form an Enolate Ion.
  • Lumen Learning. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook.
  • YouTube. (2011, September 19). Enolate Anion Formation Using LDA.
  • Wikipedia. Enolate.
  • Organic Chemistry Tutor. Alkylation of Enolates.
  • Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions.
  • Chemistry Steps. (2020, April 4). Alkylation of Enolates Alpha Position.
  • NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • ACS Publications. (2025, November 17). Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones.
  • Wipf Group. (2009, September 21). Enolate Chemistry I.
  • quimicaorganica.org. Reactions of Enols and Enolates.
  • Sigma-Aldrich. 3,4-Dimethoxyphenethyl bromide 97 40173-90-8.
  • Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions.
  • PubChemLite. 3,4-dimethoxyphenethyl bromide (C10H13BrO2).

Sources

Technical Notes & Optimization

Troubleshooting

Handling lachrymatory properties of phenethyl bromides

Introduction Welcome to the Technical Support Center for handling phenethyl bromides and their analogs. As versatile alkylating agents, phenethyl bromides are invaluable in synthetic chemistry, particularly in pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for handling phenethyl bromides and their analogs. As versatile alkylating agents, phenethyl bromides are invaluable in synthetic chemistry, particularly in pharmaceutical and fragrance development.[1][2] However, their potent lachrymatory properties and other health hazards demand rigorous handling protocols.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for managing the challenges associated with these reagents. Here, we move beyond mere procedural lists to explain the causality behind our recommendations, ensuring a self-validating system of safety and experimental integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common immediate concerns when working with phenethyl bromides.

Q1: What are the primary hazards associated with phenethyl bromide?

A: Phenethyl bromide is classified as a hazardous substance.[6] The primary hazards include:

  • Lachrymatory Effects: It is a potent lachrymator, a substance that irritates the eyes and causes tearing.[3]

  • Toxicity: It is harmful if swallowed or inhaled.[7][8]

  • Irritation: It causes serious eye irritation and may cause skin and respiratory irritation.[6][8][9]

  • Combustibility: It is a combustible liquid with a flash point of around 101-104°C.[9][10]

  • Environmental Hazard: It may be harmful to aquatic life.[6]

Q2: What is the correct Personal Protective Equipment (PPE) for handling phenethyl bromide?

A: A multi-layered approach to PPE is essential. All handling should be done in a certified chemical fume hood. The recommended PPE includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[9][11] A face shield should be worn over goggles when there is a risk of splashing.[12]

  • Hand Protection: Use compatible, chemical-resistant gloves. Nitrile gloves offer good splash protection for short-term use, but for prolonged handling or immersion, more robust gloves like Viton® should be considered.[13] Always inspect gloves before use and wash hands thoroughly after removal.[9]

  • Body Protection: A fully-buttoned, flame-resistant lab coat should be worn to prevent skin contact.[9][13]

  • Respiratory Protection: All routine work must be conducted in a chemical fume hood to avoid vapor inhalation.[7][13] If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with an appropriate cartridge may be necessary, and work should cease until ventilation is improved.[9]

Q3: What are the ideal storage conditions for phenethyl bromide?

A: To ensure stability and safety, phenethyl bromide must be stored in a tightly closed container in a cool, dry, and well-ventilated area.[10][14] It should be protected from light and stored away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[3][6][7]

Q4: What immediate steps should I take in case of accidental exposure?

A: Time is critical in mitigating the effects of exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately wash the affected area thoroughly with soap and water.[7][8] Remove contaminated clothing.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical help.[8][9]

Q5: How must I dispose of phenethyl bromide waste?

A: Phenethyl bromide is a halogenated organic compound and must be disposed of as hazardous waste.[13] It is critical to collect it in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13] Do not mix it with non-halogenated waste, as this complicates the disposal process.[13] Contaminated materials like gloves, pipette tips, and absorbent pads must also be disposed of in a sealed, labeled container as solid hazardous waste.[13] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[13]

Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step guidance for specific experimental challenges.

Guide 1: Proactive Vapor Management During Weighing and Transfer

The high vapor pressure and potent lachrymatory nature of phenethyl bromide make routine handling a primary point of potential exposure. The key is to use engineering controls and meticulous technique to contain vapors at the source.

  • Fume Hood Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the recommended height.

    • Place an absorbent, plastic-backed pad on the work surface to contain any minor drips.

    • Position a dedicated, labeled waste container within the hood for contaminated disposables.

  • Reagent Equilibration:

    • Allow the sealed phenethyl bromide container to equilibrate to the ambient temperature of the fume hood before opening. This minimizes vapor pressure changes upon opening the cap.

  • Opening and Dispensing:

    • Don all appropriate PPE (goggles, lab coat, compatible gloves).

    • Open the container slowly inside the fume hood.

    • Use a dedicated glass syringe or pipette to withdraw the desired volume. Avoid drawing liquid up too quickly to prevent aerosol generation.

  • Transfer to Reaction Vessel:

    • Dispense the liquid into the receiving vessel, keeping the tip of the syringe/pipette below the vessel's rim and close to the liquid surface to minimize splashing.

  • Sealing and Cleaning:

    • Immediately and securely cap both the source container and the reaction vessel.

    • Wipe the exterior of the containers with a damp cloth (with a suitable solvent like isopropanol, which is then disposed of as halogenated waste) if any drips are suspected.

    • Dispose of the used syringe/pipette tip directly into the designated halogenated waste container within the hood.

The following diagram illustrates the critical decision points and actions for safely handling phenethyl bromides.

G start Start: Prepare to Handle Phenethyl Bromide check_hood Is a certified chemical fume hood available? start->check_hood ppe Don appropriate PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves check_hood->ppe  Yes stop STOP Do not proceed without a functional fume hood. check_hood->stop No   procedure Perform experiment inside hood using vapor-containment techniques ppe->procedure waste Segregate all waste (liquid & solid) into 'Halogenated Waste' container procedure->waste decontaminate Clean work area and any potentially contaminated equipment waste->decontaminate end End: Procedure Complete, Area is Safe decontaminate->end

Caption: Workflow for routine handling of phenethyl bromides.

Guide 2: Emergency Spill Response and Decontamination

Accidents happen. A prepared response is critical to ensuring personnel safety and preventing wider contamination. The scale of the spill dictates the response.

  • Minor Spill: A small volume (typically <10 mL) that has been contained on an absorbent pad or a small area within a chemical fume hood. The user feels confident they can clean it up without risk of significant inhalation.[15]

  • Major Spill: A larger volume, any spill outside of a fume hood, or any spill where the handler feels overwhelmed or uncertain. This requires immediate evacuation and professional emergency response.[15]

  • Alert & Secure:

    • Alert colleagues in the immediate area.

    • Ensure the fume hood sash is kept at the proper height to maintain containment.

  • Don Additional PPE:

    • If not already worn, don a second pair of nitrile gloves over the first and a face shield.

  • Contain and Absorb:

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[8][13] This suppresses vapor generation.[16]

  • Collect Waste:

    • Carefully scoop the absorbed material using spark-proof tools and place it into a heavy-duty plastic bag or a sealable container.[16]

    • Label the container clearly as "Hazardous Waste: Phenethyl Bromide Spill Debris".

  • Surface Decontamination:

    • Wash the spill area with a paper towel soaked in soap and water.[16]

    • Perform a final wipe with a towel soaked in isopropanol or ethanol.

    • Collect all cleaning materials (paper towels, contaminated gloves) into the same hazardous waste container.[13]

  • Final Steps:

    • Seal the waste container securely.

    • Wipe down the exterior of the waste container.

    • Contact your institution's EHS for waste pickup.

This diagram outlines the decision-making process in the event of a spill.

G spill Spill Occurs! location Is the spill contained within a fume hood? spill->location size Is the spill minor (<10 mL) and are you confident to clean it? location->size  Yes major_response MAJOR SPILL RESPONSE: 1. Evacuate the area 2. Alert others & restrict access 3. Call Emergency Services / EHS location->major_response No   minor_cleanup Follow Minor Spill Cleanup Protocol size->minor_cleanup  Yes size->major_response No   end Area Decontaminated minor_cleanup->end

Caption: Decision workflow for responding to a phenethyl bromide spill.

Data and Properties Summary

For quick reference, the key physical, chemical, and safety properties of (2-Bromoethyl)benzene are summarized below.

PropertyValueSource(s)
Chemical Formula C₈H₉Br[14][17]
Molecular Weight 185.06 g/mol [6][14]
Appearance Colorless to pale yellow liquid[6][18]
Boiling Point 216-221 °C[9][18]
Melting Point -56 °C[19]
Density ~1.355 g/cm³ at 20-25 °C[9][18]
Vapor Pressure ~0.17 - 0.24 mmHg at 25 °C[10][20]
Flash Point ~95 - 104 °C (closed cup)[6][9]
Solubility Insoluble in water; Soluble in ether, benzene[6][9]
UN Number 2810 (Toxic Liquid, Organic, N.O.S.)[10]
Hazard Class 6.1 (Toxic)[10]
References
  • 2 Phenylethyl Bromide - High Quality Product at
  • Phenylethyl Bromide Supplier | Purchase Aromatic Intermedi
  • Phenethyl bromide SDS, 103-63-9 Safety D
  • Proper Disposal of Phenethyl Bromide: A Guide for Labor
  • Safety D
  • 1-Bromo-2-phenylethane(103-63-9) - ChemicalBook. (URL: )
  • Phenylethyl Bromide - Material Safety D
  • UCCS SAFE OPER
  • PRODUCT INFORM
  • SAFETY D
  • Chemical Spill | Division of Research Safety - University of Illinois. (URL: )
  • 2-Phenylethyl bromide - Wikipedia. (URL: )
  • An In-depth Technical Guide to (2-Bromoethyl)benzene: Chemical Properties and Structure - Benchchem. (URL: )
  • 2-Phenylethyl bromide - Grokipedia. (URL: )
  • Ethidium Bromide Safe Handling and Disposal Procedures - Environmental Health & Safety. (URL: )
  • 2-Phenylethyl Bromide: Synthesis, Applications, and Chemical Properties in Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • PPE for Chemical Handling: A Quick Guide | Healthy Bean. (URL: )
  • Chemical Safety: Personal Protective Equipment. (URL: )
  • Irritating and Lachrymatory Agents | 3 | v3 | Handbook of Chemical and - Taylor & Francis eBooks. (URL: [Link])

  • Phenethyl bromide | C8H9Br | CID 7666 - PubChem - NIH. (URL: [Link])

  • 103-63-9, Phenethyl bromide Formula - ECHEMI. (URL: )

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2,4-Dimethoxyphenethyl Bromide: Mass Spectrometry Profiling &amp; Isomer Differentiation

Topic: Mass Spectrometry Fragmentation Pattern of 2,4-Dimethoxyphenethyl Bromide Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals[1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2,4-Dimethoxyphenethyl Bromide Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals[1][2]

Executive Summary

2,4-Dimethoxyphenethyl bromide (2,4-DMPEB) is a critical halogenated intermediate utilized in the synthesis of phenethylamine-based pharmaceuticals and forensic standards (e.g., the 2C-x series).[1][2] Its analysis presents a specific challenge: it is isobaric with the pharmacologically more significant 2,5-dimethoxy isomer (precursor to 2C-B).[1][2]

This guide provides a definitive technical breakdown of the 2,4-DMPEB fragmentation pattern under Electron Ionization (EI-MS).[1][2] It compares the compound’s spectral signature against its regioisomers to establish a robust identification protocol.[3][4][5]

Key Analytical Takeaway: While the mass spectral fragmentation of 2,4-DMPEB is dominated by the loss of the bromine atom and subsequent tropylium ion formation, EI-MS alone is insufficient for positive identification due to spectral equivalence with the 2,5-isomer. Chromatographic separation (Retention Index) is the mandatory "Alternative" validation step.

Theoretical Framework: Fragmentation Mechanics[1][2]

The mass spectrum of 2,4-DMPEB (


, MW ~245.11) is characterized by three distinct mechanistic events: the isotopic signature of bromine, the cleavage of the alkyl halide, and the stabilization of the aromatic core.
The Molecular Ion ( )

Unlike many aliphatic amines, phenethyl halides often show a discernible molecular ion.

  • Isotopic Pattern: The presence of a single bromine atom dictates a 1:1 doublet at

    
     244  (
    
    
    
    ) and
    
    
    246
    (
    
    
    ). This is the primary diagnostic filter for halogenated precursors.
Primary Fragmentation Pathways

Upon electron impact (70 eV), the molecule undergoes two competing pathways:

  • Heterolytic Cleavage (Loss of Br): The C-Br bond is the weakest link. Cleavage yields the 2,4-dimethoxyphenethyl cation (

    
     165).[1]
    
  • McLafferty-like Elimination (Loss of HBr): A hydrogen transfer from the

    
    -carbon allows for the elimination of neutral HBr, generating the 2,4-dimethoxystyrene radical cation  (
    
    
    
    164).[1] This is often the Base Peak or second most intense peak in phenethyl bromides due to the conjugation of the double bond with the benzene ring.
Secondary Decay

The ions at


 165 and 164 further degrade via benzylic cleavage to form the resonance-stabilized dimethoxybenzyl cation  (tropylium derivative) at 

151
.
Visualization: Fragmentation Pathway

The following diagram illustrates the causal flow of ion generation.

G M_Ion Molecular Ion (M+) m/z 244 / 246 (1:1 Ratio) Path_A Path A: Loss of Br• (Heterolytic) M_Ion->Path_A Path_B Path B: Loss of HBr (Elimination) M_Ion->Path_B Ion_165 Phenethyl Cation m/z 165 Path_A->Ion_165 Ion_164 Styrene Radical Cation m/z 164 (Likely Base Peak) Path_B->Ion_164 Ion_151 Dimethoxybenzyl Cation m/z 151 Ion_165->Ion_151 - CH2 Ion_164->Ion_151 - CH Ion_121 Fragment m/z 121 (Loss of CH2O) Ion_151->Ion_121

Figure 1: Mechanistic fragmentation pathway of 2,4-dimethoxyphenethyl bromide under 70 eV Electron Ionization.

Comparative Analysis: 2,4-DMPEB vs. Alternatives

In drug development and forensics, the "alternative" is rarely a different chemical class, but rather a regioisomer . The 2,5-dimethoxy isomer is the direct precursor to the controlled substance 2C-B. Distinguishing these two is the primary analytical objective.

Spectral Comparison (EI-MS)

The following table compares the spectral performance of the 2,4-isomer against the 2,5-isomer. Note the high degree of similarity, which constitutes a risk for false positives.[3]

Ion (

)
Identity2,4-DMPEB (Target)2,5-DMPEB (Alternative)Diagnostic Value
244/246 Molecular Ion (

)
Present (1:[1][2]1)Present (1:1)Low (Identical MW)
165

High IntensityHigh IntensityLow
164

Base Peak (Typical) Base Peak (Typical) Low
151 Benzyl CationModerateModerateLow
121 FragmentLowLowLow
91 Tropylium (

)
LowLowLow

Critical Insight: The "Ortho Effect" (interaction between substituents) is subtle in bromides compared to amines. Unlike the trifluoroacetyl derivatives of the corresponding amines, the underivatized bromides cannot be reliably distinguished by MS spectra alone.

The Differentiator: Retention Index (RI)

Since mass spectrometry provides equivocal data for these isomers, the performance of the assay relies on Gas Chromatography. The 2,4-isomer typically elutes before the 2,5-isomer on non-polar phases (e.g., 5% phenyl) due to the "ortho-para" substitution pattern creating a slightly different dipole moment than the "ortho-meta" (2,[1][2]5) pattern.

  • 2,4-DMPEB: Lower Boiling Point / Lower RI[1][2]

  • 2,5-DMPEB: Higher Boiling Point / Higher RI[1][2]

Experimental Protocol (Self-Validating)

To ensure scientific integrity, the following protocol includes built-in validation steps using a standard mixture.

Materials
  • Column: Rxi-5MS or HP-5MS (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Standard Mix: A mixture containing both 2,4-DMPEB and 2,5-DMPEB (100 µg/mL in Methanol).[1][2]

GC-MS Methodology
  • Injection: 1 µL splitless at 250°C.

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.[1][4]

    • Hold: 5 mins.

  • MS Source: 230°C, 70 eV.

  • Scan Range:

    
     40–350.
    
Validation Criteria (The "Trust" Factor)
  • Resolution Check: The valley between the 2,4- and 2,5- peaks must be < 10% of the peak height.

  • Isotope Ratio Check: The 244/246 doublet must be within 10% of the theoretical 50.7%/49.3% abundance ratio. If this ratio skews, the source may be contaminated, or the peak is not a bromide.

Analytical Workflow Diagram

This workflow illustrates the decision logic required to confirm 2,4-DMPEB and rule out the 2,5-isomer.

Workflow Sample Unknown Sample GC Gas Chromatography (Rxi-5MS Column) Sample->GC MS MS Detection (Scan m/z 40-350) GC->MS Check_1 Check 1: Isotope Pattern Is m/z 244/246 present at 1:1? MS->Check_1 Not_Bromide STOP: Not a Bromide Check_1->Not_Bromide No Check_2 Check 2: Retention Index Compare to Reference Std Check_1->Check_2 Yes Result_24 Confirmed: 2,4-Dimethoxyphenethyl Bromide Check_2->Result_24 Matches RI (Early Eluter) Result_25 Identified Alternative: 2,5-Dimethoxyphenethyl Bromide Check_2->Result_25 Matches RI (Late Eluter)

Figure 2: Decision tree for the differentiation of dimethoxyphenethyl bromide isomers.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-(2-bromoethyl)-4-methoxy- (Related Isomer). NIST Chemistry WebBook, SRD 69.[1][6] Available at: [Link][1][2]

  • Abdel-Hay, K. M., et al. (2012).[1][2][7] GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA.[1][2][7] Journal of Chromatographic Science. Available at: [Link][1][2]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of 2C-Series Drugs.[1] (2014).[1] Provides standard fragmentation logic for phenethylamines and precursors.[1] Available at: [Link][1][2]

Sources

Comparative

Introduction: The Role of Vibrational Spectroscopy in Synthetic Intermediate Verification

An In-Depth Guide to the FTIR Spectroscopy of 1-(2-Bromoethyl)-2,4-dimethoxybenzene: A Comparative Analysis for Synthetic Chemists In the multi-step synthesis of complex pharmaceutical agents and research chemicals, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectroscopy of 1-(2-Bromoethyl)-2,4-dimethoxybenzene: A Comparative Analysis for Synthetic Chemists

In the multi-step synthesis of complex pharmaceutical agents and research chemicals, the unambiguous confirmation of intermediate structures is paramount. 1-(2-Bromoethyl)-2,4-dimethoxybenzene serves as a crucial building block, particularly in the synthesis of phenethylamine derivatives and other pharmacologically active scaffolds. Its molecular structure, featuring a 1,2,4-trisubstituted aromatic ring, two ether linkages, and an alkyl bromide moiety, presents a unique vibrational fingerprint.

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the formation of such intermediates. By identifying the characteristic vibrational modes of the molecule's functional groups, a researcher can quickly confirm the presence of the desired structure and the absence of starting materials. This guide provides a detailed analysis of the expected FTIR characteristic peaks for 1-(2-Bromoethyl)-2,4-dimethoxybenzene, supported by comparative data from structurally related molecules and established spectroscopic principles.

Molecular Structure and Key Vibrational Modes

To understand the FTIR spectrum, it is essential to first visualize the molecule's structure and the bonds that give rise to IR absorptions. The diagram below illustrates the key functional groups and bonds within 1-(2-Bromoethyl)-2,4-dimethoxybenzene.

G cluster_ring Aromatic Core cluster_chain Side Chain c1 C c2 C-OCH₃ c1->c2 c2->c1 C-O Stretch c3 C-H c2->c3 c4 C-OCH₃ c3->c4 c3->c4 Ar C=C c5 C-H c4->c5 c6 C-CH₂CH₂Br c5->c6 c5->c6 Ar C-H c6->c1 ch2_1 CH₂ c6->ch2_1 ch2_2 CH₂ ch2_1->ch2_2 ch2_1->ch2_2 Aliphatic C-H br Br ch2_2->br ch2_2->br C-Br Stretch

Caption: Molecular structure of 1-(2-Bromoethyl)-2,4-dimethoxybenzene highlighting key bonds.

Predicted FTIR Absorption Profile and Comparative Analysis

Aromatic and Aliphatic C-H Stretching Region (3100-2850 cm⁻¹)

This region is highly diagnostic for distinguishing between sp² (aromatic) and sp³ (aliphatic) carbon-hydrogen bonds.

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The C-H bonds on the benzene ring will produce weak to medium intensity absorptions just above 3000 cm⁻¹.[1][2] The presence of these peaks is a clear indicator of the aromatic system.[3]

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): The methylene (-CH₂-) groups of the bromoethyl side chain will exhibit characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.[4][5] These are typically strong peaks.

Aromatic C=C Ring Stretching (1625-1450 cm⁻¹)

The stretching vibrations within the benzene ring itself give rise to a series of sharp, medium-intensity peaks. For substituted benzenes, two prominent peaks are typically observed around 1600 cm⁻¹ and 1500 cm⁻¹.[1][2] The exact positions and intensities are influenced by the electronic nature of the substituents. The two electron-donating methoxy groups are expected to influence these vibrations significantly.

Aryl Ether C-O Stretching (1300-1000 cm⁻¹)

This region is one of the most characteristic for this molecule due to the two methoxy groups. Aryl-alkyl ethers display a strong, prominent asymmetric C-O-C stretching band between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹.

  • Asymmetric C-O-C Stretch: Expect a very strong absorption band around 1250-1200 cm⁻¹ .

  • Symmetric C-O-C Stretch: A second strong band should appear around 1050-1020 cm⁻¹ .

For comparison, analytical studies of the closely related 2,4-Dimethoxyphenethylamine (2,4-DMPEA) report characteristic doublet peaks at 1154 cm⁻¹ and 1208 cm⁻¹, which fall squarely within these expected ranges.[6]

Aromatic C-H Out-of-Plane (OOP) Bending (900-800 cm⁻¹)

The pattern of C-H out-of-plane bending in the fingerprint region is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted benzene ring, a strong absorption is expected in the 880-810 cm⁻¹ range.[7] The presence of a strong peak in this narrow window provides powerful evidence for the correct isomeric structure.

Alkyl Halide Vibrations (1300-500 cm⁻¹)

The bromoethyl group introduces two key vibrational modes.

  • -CH₂-Br Wagging (1300-1150 cm⁻¹): The wagging motion of the methylene group adjacent to the bromine atom gives rise to a medium intensity peak in this region.[8]

  • C-Br Stretch (690-515 cm⁻¹): The fundamental stretching vibration of the carbon-bromine bond is found at low wavenumbers.[8] This peak can sometimes be weak and fall in a crowded region of the spectrum, but its presence is a direct confirmation of the bromo- functionalization. A technical guide for a similar compound, 1-(2-bromoethyl)-2-nitrobenzene, assigns the C-Br stretch at ~560 cm⁻¹.[9]

Data Summary and Comparative Table

The following table summarizes the predicted characteristic peaks for 1-(2-Bromoethyl)-2,4-dimethoxybenzene and compares them with experimental data from structurally similar compounds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) for Target Molecule Intensity Comparative Experimental Data (cm⁻¹) Reference
Aromatic C-H Stretch3100 - 3030Medium-WeakToluene: 3099, 3068, 3032[2]
Aliphatic C-H Stretch2960 - 2850Strong1-Bromopropane: ~2970, 2880[8]
Aromatic C=C Stretch~1610 and ~1500Medium-Strong1,3-Dimethoxybenzene: 1600, 1590, 1475 (NIST)[10]
Aliphatic CH₂ Bend~1465MediumOctane: 1465[2]
Asymmetric C-O Stretch~1210Strong2,4-DMPEA: 1208[6]
Symmetric C-O Stretch~1150 & ~1040Strong2,4-DMPEA: 1154[6]
Aromatic C-H OOP Bend880 - 810Strong1,2,4-Trisubstituted Benzene General: 880 ± 20, 810 ± 20[7]
C-Br Stretch690 - 515Medium-Weak1-Bromopropane: ~650[8]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

The following protocol describes a standard, self-validating method for obtaining a high-quality FTIR spectrum of a liquid or solid sample like 1-(2-Bromoethyl)-2,4-dimethoxybenzene using an Attenuated Total Reflectance (ATR) accessory. The causality behind these steps is to ensure reproducibility and accuracy.

Workflow Diagram

G A 1. Background Scan (Clean ATR Crystal) B 2. Sample Application (Small drop or crystals) A->B C 3. Apply Pressure (Ensure good contact) B->C D 4. Sample Scan (Collect interferogram) C->D E 5. Data Processing (Fourier Transform & Baseline Correction) D->E F 6. Peak Analysis (Identify characteristic peaks) E->F

Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the laser and detector.

  • ATR Crystal Cleaning (Pre-validation): Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free tissue). This is a critical step to prevent cross-contamination.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum (typically 16-32 scans are co-added to improve the signal-to-noise ratio). This spectrum measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final spectrum contains only information from the sample.

  • Sample Application: Place a small amount of the 1-(2-Bromoethyl)-2,4-dimethoxybenzene sample directly onto the center of the ATR crystal. For a liquid, one drop is sufficient. For a solid, a small amount of powder to cover the crystal is adequate.

  • Engage ATR Anvil: Use the instrument's pressure clamp to apply consistent pressure to the sample, ensuring intimate contact between the sample and the crystal surface. Good contact is essential for achieving a strong, high-quality signal, as the ATR technique relies on an evanescent wave that penetrates only a few microns into the sample.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan parameters as the background.

  • Data Processing and Analysis: The instrument's software will perform a Fourier Transform on the collected interferogram to generate the final absorbance or transmittance spectrum. Perform a baseline correction if necessary. Use the peak-picking tool to identify the wavenumbers of the key absorption bands and compare them against the expected values detailed in this guide.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preparing the instrument for the next user.

Conclusion

The FTIR spectrum of 1-(2-Bromoethyl)-2,4-dimethoxybenzene is defined by several key features that, when taken together, provide a robust method for its identification. The most characteristic signals include: the clear distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches; a pair of strong aryl ether C-O stretching bands between 1300-1000 cm⁻¹; and the strong out-of-plane bending peak between 880-810 cm⁻¹ confirming the 1,2,4-trisubstitution pattern. The presence of a low-frequency C-Br stretch provides final confirmation of the bromoethyl side chain. By comparing an experimentally obtained spectrum to this detailed guide, researchers can confidently verify the structural integrity of this important synthetic intermediate.

References

  • Insubria University. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Available at: [Link]

  • ResearchGate. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • PubChem. 1-(2-Bromoethyl)-4-methoxybenzene. Available at: [Link]

  • Smith, B. C. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Grokipedia. 2,4-Dimethoxyphenethylamine. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]

  • Michigan State University, Department of Chemistry. IR Absorption Table. Available at: [Link]

  • University of Illinois Chicago. IR Spectroscopy by Functional Group. Available at: [Link]

  • IR Spectroscopy of Hydrocarbons.
  • Kulsing, C., et al. (2012). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Journal of Chromatographic Science. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

  • SpectraBase. 1,3-Dimethoxybenzene. Available at: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • NIST. Benzene, 1-bromo-2,4-dimethoxy-. NIST WebBook. Available at: [Link]

  • International Journal of Engineering Research & Management Technology. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. Available at: [Link]

  • ResearchGate. FTIR spectra of.... Available at: [Link]

  • PubChem. 2,4-Dimethoxyamphetamine. Available at: [Link]

  • ResearchGate. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene. Available at: [Link]

  • NIST. Benzene, 1,3-dimethoxy-. NIST WebBook. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • Common Compounds in FTIR Drug Checking in B.C.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

Validation

Comparing reactivity of 2,4-dimethoxyphenethyl bromide vs 3,4-isomer

An In-Depth Guide to the Comparative Reactivity of 2,4-Dimethoxyphenethyl Bromide vs. its 3,4-Isomer For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 2,4-Dimethoxyphenethyl Bromide vs. its 3,4-Isomer

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. Phenethylamines and their derivatives are foundational scaffolds in a vast array of pharmacologically active compounds. Their synthesis often involves the nucleophilic substitution of corresponding phenethyl bromides. This guide provides an in-depth comparison of the reactivity of two common, yet distinct, building blocks: 2,4-dimethoxyphenethyl bromide and 3,4-dimethoxyphenethyl bromide.

We will dissect the electronic and steric factors that govern their reactivity, present a hypothesis for their comparative performance in nucleophilic substitution reactions, and outline a self-validating experimental protocol to test this hypothesis.

Theoretical Framework: Unpacking the Drivers of Reactivity

The reactivity of phenethyl bromides in reactions such as aminations, etherifications, or cyanations is predominantly governed by the S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism.[1][2] As primary alkyl halides, the rate of their reaction is sensitive to two primary factors: the electronic nature of the aromatic ring and, most critically, the degree of steric hindrance around the electrophilic carbon atom (the carbon bonded to bromine).[3][4]

The Duality of the Methoxy Substituent: Electronic Effects

A methoxy group (–OCH₃) exerts a powerful influence on an aromatic ring through two opposing electronic effects:[5]

  • Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework.[5][6]

  • Resonance Effect (+R or +M): The lone pairs on the oxygen atom can delocalize into the aromatic π-system, donating electron density. This effect is most pronounced when the methoxy group is at the ortho or para position to a given point on the ring.[6][7]

The position of the methoxy group determines the net effect. In the para and ortho positions, the resonance effect strongly dominates the inductive effect, leading to a net electron-donating character and activation of the ring.[6] In the meta position, the resonance effect is negligible, and the electron-withdrawing inductive effect prevails.[6]

The Gatekeeper: Steric Hindrance

The S_N2 reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group.[3] Any bulky substituents near this reaction site can physically obstruct the nucleophile's trajectory, slowing down or even preventing the reaction. This phenomenon is known as steric hindrance.[4] For primary halides, this is often the rate-determining factor.

Comparative Analysis and Reactivity Hypothesis

Let's apply this framework to our two isomers.

  • 3,4-Dimethoxyphenethyl Bromide: This isomer features methoxy groups at the meta (C3) and para (C4) positions relative to the point of attachment of the ethyl bromide side chain. The C4-methoxy group is a powerful electron-donating group via resonance, while the C3-methoxy group is mildly electron-withdrawing via induction. Critically, the ortho positions (C2 and C6) are unsubstituted. This lack of ortho substitution provides a clear and unhindered path for a nucleophile to attack the β-carbon.

  • 2,4-Dimethoxyphenethyl Bromide: Here, the methoxy groups are at the ortho (C2) and para (C4) positions. Both groups are strongly electron-donating via resonance, making this aromatic ring exceptionally electron-rich. However, the presence of a methoxy group at the C2 (ortho) position introduces significant steric bulk directly adjacent to the side chain.[8][9] This bulky group acts as a "gatekeeper," sterically hindering the backside approach of an incoming nucleophile.[4][10]

Hypothesis: 3,4-Dimethoxyphenethyl bromide will exhibit significantly higher reactivity in S_N2 reactions compared to 2,4-dimethoxyphenethyl bromide. The diminished steric hindrance in the 3,4-isomer is predicted to be the dominant factor, overriding the slightly more activated electronic nature of the 2,4-isomer's ring.

Visualization of Key Concepts

Electronic Influence via Resonance

The diagram below illustrates the delocalization of electron density from the methoxy groups into the aromatic ring, stabilizing the structure.

G cluster_0 3,4-Isomer cluster_1 2,4-Isomer 3,4-Start 3,4-Dimethoxyphenethyl Bromide 3,4-Resonance Resonance stabilization primarily from the para-methoxy group. Ortho positions are clear. 3,4-Start->3,4-Resonance 2,4-Start 2,4-Dimethoxyphenethyl Bromide 2,4-Resonance Strong resonance from both ortho and para methoxy groups. Ring is highly electron-rich. 2,4-Start->2,4-Resonance

Caption: Electronic effects of methoxy groups on the aromatic ring.

Steric Hindrance in S_N2 Attack

This diagram visualizes the critical difference in nucleophilic approach for the two isomers.

G cluster_0 3,4-Isomer: Unhindered Attack cluster_1 2,4-Isomer: Sterically Hindered Attack Nu Nu: C C-Br Nu->C Easy S_N2 Attack Ring34 3,4-Dimethoxyphenyl C->Ring34 Nu2 Nu: C2 C-Br Nu2->C2 Hindered Attack Ring24 2,4-Dimethoxyphenyl C2->Ring24 Ortho ortho-OCH3 (Steric Shield)

Caption: Steric hindrance at the reaction center.

Experimental Design: A Comparative Gabriel Synthesis

To empirically validate our hypothesis, we propose a parallel synthesis experiment using the Gabriel synthesis, a robust and classic method for preparing primary amines from primary alkyl halides via an S_N2 mechanism.[11][12]

Objective

To compare the rate of reaction and overall yield for the conversion of 2,4-dimethoxyphenethyl bromide and 3,4-dimethoxyphenethyl bromide to their corresponding primary amines.

Experimental Workflow

Caption: Workflow for the comparative synthesis experiment.

Detailed Protocol

Step 1: N-Alkylation (S_N2 Reaction)

  • Setup: In two separate, identical round-bottom flasks equipped with stir bars and reflux condensers, add potassium phthalimide (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Addition: To Flask A, add 3,4-dimethoxyphenethyl bromide (1.0 eq). To Flask B, add 2,4-dimethoxyphenethyl bromide (1.0 eq).

  • Reaction: Heat both flasks to 70°C in a pre-heated oil bath and stir vigorously.

  • Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction mixture and analyze by Thin Layer Chromatography (TLC) to monitor the disappearance of the starting bromide spot. Record the time to completion for each reaction.

Step 2: Hydrazinolysis (Amine Liberation)

  • Cooldown: Once the starting bromide is consumed (or after a fixed time, e.g., 4 hours), cool the reaction mixtures to room temperature.

  • Hydrazine Addition: Add hydrazine monohydrate (1.5 eq) to each flask.

  • Heating: Heat the mixtures to 85°C for 2 hours. A thick precipitate of phthalhydrazide will form.

  • Workup: Cool to room temperature, add aqueous HCl, and filter to remove the phthalhydrazide precipitate. Basify the filtrate with NaOH and extract the aqueous layer with dichloromethane.

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the crude product via column chromatography to obtain the pure 2,4-dimethoxyphenethylamine[13][14] and 3,4-dimethoxyphenethylamine.[15]

Data Presentation and Expected Outcomes

The results of this experiment can be summarized as follows:

Parameter3,4-Dimethoxyphenethyl Bromide2,4-Dimethoxyphenethyl Bromide
Predicted Reactivity HighLow
Governing Factor Low Steric HindranceHigh Steric Hindrance
Expected Time to Completion Faster (e.g., 2-3 hours)Slower (e.g., > 5 hours or incomplete)
Expected Isolated Yield High (e.g., > 80%)Lower (e.g., < 60%)

We anticipate that the reaction with 3,4-dimethoxyphenethyl bromide will proceed to completion significantly faster and result in a higher isolated yield of the target amine. The reaction with the 2,4-isomer will likely be sluggish, and may not proceed to completion under the same conditions, validating our hypothesis that steric hindrance is the dominant factor controlling reactivity.

Conclusion and Practical Implications

While both 2,4-dimethoxyphenethyl bromide and 3,4-dimethoxyphenethyl bromide are valuable chemical intermediates, they are not interchangeable. The substitution pattern of the methoxy groups has a profound impact on their reactivity in nucleophilic substitution reactions.

  • 3,4-Dimethoxyphenethyl bromide is the superior substrate for S_N2 reactions due to the absence of steric hindrance near the reaction center. It should be the preferred starting material for syntheses requiring efficient and high-yielding conversion to phenethylamine derivatives.

  • 2,4-Dimethoxyphenethyl bromide , while a useful building block, exhibits diminished reactivity due to steric shielding by the ortho-methoxy group. Its use may require more forcing reaction conditions (higher temperatures, longer reaction times) or alternative synthetic strategies to achieve desired outcomes.

This guide underscores the importance of a nuanced understanding of both electronic and steric effects in synthetic planning. For professionals in drug discovery and process chemistry, making an informed choice between such isomers can be the difference between a successful, efficient synthesis and a challenging, low-yielding one.

References

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?

  • Wikipedia. 3,4-Dimethoxyphenethylamine.

  • Benchchem. An In-depth Technical Guide to 3,4-Dimethoxy-β-methylphenethylamine.

  • Benchchem. Synthesis routes of 3,4-Dimethoxyphenethylamine.

  • Google Patents. (1990). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

  • Contreras, R. H., et al. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters.
  • Benchchem. An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene.

  • ResearchGate. (2017). Methoxy gp on aromatic ring?

  • PrepChem.com. Synthesis of N-phenethyl-3,4-dimethoxyphenethylamine.

  • ChemicalBook. 2,4-DIMETHOXYPHENETHYLAMINE synthesis.

  • Wikipedia. Methoxy group.

  • Grokipedia. 2,4-Dimethoxyphenethylamine.

  • Organic Syntheses. Oxone(r)-Mediated Synthesis of Benzimidazoles.

  • Wikipedia. Gabriel synthesis.

  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1594–1596.

  • Lee, H. W., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Archives of Pharmacal Research, 34(9), 1533-1540.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines.

  • Semantic Scholar. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement.

  • MDPI. (2024). Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.

  • Wikipedia. Nucleophilic substitution.

  • Leonard, M. S. (2013). Gabriel Synthesis [Video]. YouTube.

  • Patsnap Eureka. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses.

  • IJSDR. Ortho Position Changing in Molecules: A Conceptual Perspective.

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview.

  • Bhadouriya, A. UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis. [Available online].
  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.

  • Brian, P. M., & Musau, P. (2016). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry, 16(1), 53-58.
  • Physical Chemistry Chemical Physics. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883.
  • Wikipedia. Steric effects.

  • Reddit. (2024). r/OrganicChemistry - Shouldnt it be B to lessen steric hindrance?!?

  • Chemistry Stack Exchange. (2025). What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached?

  • Benchchem. 3,4-Dimethoxyphenethyl bromide | 40173-90-8.

  • Kim, J. H., et al. (2017). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. ARKIVOC, 2017(5), 213-225.

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Comparative

Comparative Guide: HPLC Analysis Methods for 3,4-Dimethoxyphenethyl Bromide Purity

Executive Summary 3,4-Dimethoxyphenethyl bromide (CAS: 40173-90-8), also known as homoveratryl bromide, is a critical electrophilic intermediate in the synthesis of isoquinoline alkaloids and substituted phenethylamines....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dimethoxyphenethyl bromide (CAS: 40173-90-8), also known as homoveratryl bromide, is a critical electrophilic intermediate in the synthesis of isoquinoline alkaloids and substituted phenethylamines. Its purity is the rate-limiting factor in downstream cyclization reactions (e.g., Bischler-Napieralski or Pictet-Spengler type modifications), where impurities such as the hydrolyzed alcohol precursor (3,4-dimethoxyphenethyl alcohol) or the elimination product (3,4-dimethoxystyrene) can lead to side-reactions and difficult purification steps.

This guide compares two high-performance liquid chromatography (HPLC) methodologies for purity profiling:

  • Method A (Isocratic QC): Optimized for high-throughput batch release and assay confirmation.

  • Method B (Gradient Stability-Indicating): Engineered for comprehensive impurity profiling, separating hydrolytic degradants and synthesis byproducts.

Analyte Profile & Chemical Logic

Understanding the physicochemical properties of the analyte dictates the separation strategy.

PropertyDataChromatographic Implication
Structure 1-(2-bromoethyl)-3,4-dimethoxybenzeneAromatic core provides UV absorption; Alkyl bromide tail drives hydrophobicity.
LogP ~2.8 - 3.1Moderately lipophilic. Retains well on C18 columns.
Reactivity Alkylating AgentCritical: Avoid protic solvents (e.g., Methanol) in sample diluent for long-term storage to prevent solvolysis (ether formation). Use Acetonitrile.[1][2][3][4][5][6][7][8]
UV Max ~230 nm, ~280 nmDual-wavelength monitoring recommended (215 nm for sensitivity, 280 nm for selectivity).

Comparative Methodologies

Method A: The "Rapid QC" Approach (Isocratic)

Best For: Routine batch release, reaction monitoring, and high-throughput environments.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60 : 40 v/v).

  • Flow Rate: 1.2 mL/min.

  • Thermostat: 30°C.

  • Detection: UV @ 215 nm.[7]

Mechanism: The high organic content (60% ACN) ensures the lipophilic bromide elutes quickly (< 5 mins). Phosphoric acid suppresses silanol activity, sharpening the peak shape.

Method B: The "Stability-Indicating" Approach (Gradient)

Best For: Impurity profiling, stability testing, and process validation.

  • Column: Waters XBridge Phenyl-Hexyl or Phenomenex Kinetex C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[3][4][5][6]

  • Gradient Profile:

    • 0.0 min: 30% B

    • 10.0 min: 80% B

    • 12.0 min: 80% B

    • 12.1 min: 30% B

    • 15.0 min: Stop

  • Flow Rate: 1.0 mL/min.[1][5][7][9]

  • Detection: UV @ 280 nm (Selectivity) and 215 nm (Sensitivity).

Mechanism: Starting at 30% organic allows the polar alcohol impurity (hydrolysis product) to elute early with good resolution. The ramp to 80% ensures the styrene derivative (elimination product) and potential dimers elute within a reasonable window.

Performance Comparison Data

The following data summarizes the performance of both methods when analyzing a crude synthesis sample spiked with known impurities (Alcohol and Styrene).

MetricMethod A (Isocratic QC)Method B (Gradient Stability)
Run Time 6.0 minutes15.0 minutes
Retention Time (Bromide) ~3.8 min~9.2 min
Resolution (Alcohol/Bromide) 1.8 (Marginal)> 5.0 (Excellent)
Resolution (Bromide/Styrene) Co-elution risk*> 3.5
Tailing Factor (USP) 1.11.05
LOD (Signal/Noise = 3) 0.5 µg/mL0.2 µg/mL (Peak compression)
Solvent Consumption 7.2 mL/run15.0 mL/run

*Note: In Method A, the non-polar styrene impurity may co-elute on the tail of the bromide peak depending on column age, masking the impurity.

Experimental Protocols

Sample Preparation (Critical Step)
  • Diluent: 100% Acetonitrile (HPLC Grade). Do not use Methanol to prevent methoxy-substitution artifacts.

  • Stock Solution: Weigh 10 mg of 3,4-Dimethoxyphenethyl bromide into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (1000 µg/mL).

  • Working Solution: Dilute 1 mL of Stock to 10 mL with Water/Acetonitrile (50:50) immediately prior to injection to minimize hydrolysis. Filter through 0.22 µm PTFE filter.

System Suitability Workflow

Before analyzing samples, the system must pass the following logic gate:

SystemSuitability Start Start Sequence Blank Inject Blank (ACN:H2O) Start->Blank Std Inject Standard (5 reps) Blank->Std CheckRSD Check RT & Area RSD Std->CheckRSD CheckTailing Tailing Factor < 1.5? CheckRSD->CheckTailing RSD < 2.0% Fail Troubleshoot: Check Leak/Pump/Column CheckRSD->Fail RSD > 2.0% Pass Proceed to Samples CheckTailing->Pass Yes CheckTailing->Fail No

Caption: System Suitability Logic Flow ensuring data integrity before sample acquisition.

Expert Insights & Troubleshooting

Why Method B is Superior for Process Development

While Method A is faster, it lacks the specificity required for "Stability Indicating" status. In a forced degradation study (e.g., exposure to heat or base), 3,4-dimethoxyphenethyl bromide degrades primarily into 3,4-dimethoxyphenethyl alcohol (via hydrolysis) and 3,4-dimethoxystyrene (via elimination).

  • Hydrolysis: The alcohol is significantly more polar. In Method A (60% ACN), it elutes near the void volume (

    
    ), making quantification inaccurate. Method B starts at 30% organic, retaining the alcohol for accurate integration.
    
  • Elimination: The styrene is highly non-polar. In a gradient (Method B), the ramp to 80% ACN sharpens this late-eluting peak, increasing sensitivity.

Common Pitfalls
  • Ghost Peaks: Often caused by the degradation of the bromide in the autosampler vial if water/methanol is used as the diluent. Solution: Use 100% ACN for stock, dilute with water only immediately before injection, or keep autosampler at 4°C.

  • Peak Splitting: High concentration injections of this hydrophobic compound in 100% ACN can cause "solvent effect" splitting on the column. Solution: Ensure the final injection solvent matches the initial mobile phase conditions (e.g., 30-50% ACN) as closely as solubility permits.

References

  • SIELC Technologies. (2018). Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link] (Analogous aromatic separation on RP-HPLC).

  • Hosseini, R., et al. (2015).[1] Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC). Academic Journals. Retrieved from [Link] (Methodology for the primary alcohol impurity).

Sources

Validation

Technical Guide: TLC Profiling of 1-(2-Bromoethyl)-2,4-dimethoxybenzene

This guide outlines the chromatographic behavior of 1-(2-Bromoethyl)-2,4-dimethoxybenzene (also known as 2,4-dimethoxyphenethyl bromide), a critical electrophile in the synthesis of isoquinoline alkaloids and pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chromatographic behavior of 1-(2-Bromoethyl)-2,4-dimethoxybenzene (also known as 2,4-dimethoxyphenethyl bromide), a critical electrophile in the synthesis of isoquinoline alkaloids and pharmacophores.

Executive Summary & Compound Significance

1-(2-Bromoethyl)-2,4-dimethoxybenzene is a specialized alkylating agent. Unlike its more common regioisomer, 3,4-dimethoxyphenethyl bromide (homoveratryl bromide), the 2,4-isomer introduces a specific substitution pattern often required for non-classical isoquinoline synthesis or specific receptor ligands.

Effective Thin Layer Chromatography (TLC) protocols are essential for monitoring the conversion of the precursor alcohol to the bromide, as well as separating the product from potential styrene by-products (formed via elimination) or unreacted starting material.

Chromatographic Behavior & Values[1][2][3][4]

Polarity Principles

The transition from 2,4-dimethoxyphenethyl alcohol to the bromide involves the replacement of a polar hydroxyl group (hydrogen bond donor/acceptor) with a bromine atom (weakly polar, lipophilic).

  • Result: The bromide is significantly less polar than the alcohol.

  • TLC Outcome: The bromide will migrate faster (higher

    
    ) than the alcohol precursor in normal phase silica chromatography.
    
Comparative Data

The following values are derived from standard behaviors of dimethoxy-substituted phenethyl halides and their alcohol precursors.

Table 1: Comparative TLC Data

CompoundFunctional GroupPolarity

(Hex:EtOAc 4:1)

(Hex:EtOAc 9:1)
Detection
1-(2-Bromoethyl)-2,4-dimethoxybenzene Alkyl HalideLow0.55 – 0.65 0.25 – 0.35UV, I

2-(2,4-Dimethoxyphenyl)ethanol Primary AlcoholHigh0.20 – 0.30 < 0.10UV, Anisaldehyde
2,4-Dimethoxystyrene (Side Product)AlkeneVery Low0.75 – 0.85 0.50 – 0.60UV, KMnO

3,4-Dimethoxyphenethyl bromide (Analog)Alkyl HalideLow0.50 – 0.600.20 – 0.30UV

Note: The 2,4-isomer may run slightly higher than the 3,4-isomer due to the "ortho effect," where the 2-methoxy group sterically shields the side chain, slightly reducing interaction with the silica stationary phase.

Experimental Protocols

Standard TLC Method

Objective: Monitor the bromination reaction (e.g., Appel reaction or PBr


 method).
  • Stationary Phase: Silica Gel 60 F

    
     aluminum or glass-backed plates.
    
  • Mobile Phase Preparation:

    • Standard: Hexane : Ethyl Acetate (80:20 v/v).

    • Low Polarity (High Resolution): Hexane : Ethyl Acetate (90:10 v/v). Use this if the bromide co-elutes with non-polar impurities.

  • Spotting Strategy:

    • Lane 1: Starting Material (Alcohol)

    • Lane 2: Co-spot (SM + Reaction Mixture)

    • Lane 3: Reaction Mixture (Bromide Product)

  • Development: Run the solvent front to ~1 cm from the top.

Visualization Techniques

Due to the electron-rich dimethoxybenzene ring, this compound is highly responsive to multiple detection methods.

  • UV (254 nm): Primary method. The aromatic ring absorbs strongly. The bromide appears as a dark quenching spot.

  • Iodine Chamber: Reversible stain. The aromatic ring adsorbs iodine vapor, turning brown/yellow. Useful for confirming organic nature.

  • p-Anisaldehyde Stain: Excellent for differentiating the alcohol from the bromide.

    • Alcohol: Turns distinct violet/blue upon heating.

    • Bromide: Faint reaction or different shade (often dull gray/red).

  • KMnO

    
     (Basic):  Detects the styrene elimination byproduct (oxidizes the double bond, turning the spot yellow/brown against a purple background).
    

Reaction Monitoring Workflow

The following diagram illustrates the logical flow for monitoring the synthesis and purification of the target bromide.

TLC_Workflow Start Start Reaction (Alcohol Precursor) Check1 TLC Check (t=1h) Solvent: Hex/EtOAc 4:1 Start->Check1 Decision1 SM Spot Visible? Check1->Decision1 AddReagent Add Reagent/Heat Decision1->AddReagent Yes (Low Rf spot remains) Workup Aqueous Workup Decision1->Workup No (Only High Rf spot) AddReagent->Check1 Check2 TLC Check (Crude) Check for Styrene Workup->Check2 Purify Flash Column Gradient: 100% Hex -> 9:1 Hex/EtOAc Check2->Purify Styrene present (Rf ~0.8) Final Pure Bromide (Rf ~0.6) Check2->Final Clean single spot Purify->Final

Figure 1: Decision logic for reaction monitoring and purification of 2,4-dimethoxyphenethyl bromide.

Troubleshooting & Optimization

Separation of Isomers (2,4- vs 3,4-)

If you are synthesizing the 2,4-isomer but suspect contamination with the 3,4-isomer (e.g., from impure starting material), standard TLC may not resolve them effectively ($ \Delta R_f < 0.05 $).

  • Solution: Use Toluene:Ethyl Acetate (95:5) or Dichloromethane (100%) .

  • Logic: Toluene interacts via

    
    -
    
    
    
    stacking with the aromatic rings. The steric difference of the ortho-methoxy group in the 2,4-isomer alters this interaction differently than the meta/para pattern of the 3,4-isomer, often improving resolution.
"Streaking" or Tailing
  • Cause: Decomposition of the bromide on silica (silica is slightly acidic) or residual reagent.

  • Fix: Add 1% Triethylamine to the TLC solvent system to neutralize the silica. Note: This lowers the

    
     slightly.
    
Stability Warning

Phenethyl bromides with electron-donating groups (like dimethoxy) are prone to elimination to form styrenes (2,4-dimethoxystyrene) if heated on the silica surface or stored improperly.

  • TLC Sign: Appearance of a new, very non-polar spot (

    
     > 0.8 in 4:1 Hex/EtOAc) that stains strongly with KMnO
    
    
    
    .

References

  • Context: Provides baseline polarity data for the structural analog (3,4-isomer)
  • Royal Society of Chemistry. "Supporting Information: Synthesis of dimethoxy-substituted aromatics." RSC Publishing. [Link]

    • Context: General procedures for bromination of electron-rich phenethyl alcohols and TLC monitoring conditions.
  • Context: Authoritative source for general TLC visualization and solvent optimiz
  • PubChem. "1-(2-Bromoethyl)-4-methoxybenzene Data." National Library of Medicine. [Link]

    • Context: Physicochemical properties of the mono-methoxy analog used to interpol
Comparative

Elemental Analysis Standards for C10H13BrO2 Derivatives

Executive Summary The precise elemental characterization of C10H13BrO2 derivatives (typically brominated aromatic ethers such as 4-Bromo-2,5-dimethoxyethylbenzene and its analogs) presents a unique bifurcated challenge i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise elemental characterization of C10H13BrO2 derivatives (typically brominated aromatic ethers such as 4-Bromo-2,5-dimethoxyethylbenzene and its analogs) presents a unique bifurcated challenge in analytical chemistry. These compounds often exhibit semi-volatility and halogen-specific interference , rendering standard "shoot-and-go" combustion protocols insufficient for pharmaceutical-grade validation.

This guide objectively compares the three dominant analytical methodologies—Dynamic Flash Combustion (CHN) , Schöniger Oxygen Flask Combustion , and ICP-MS —to establish a self-validating standard for purity determination.

Key Finding: While automated combustion is superior for Carbon/Hydrogen quantification, it often fails to quantify Bromine with <0.4% precision due to incomplete oxidation and volatile losses. A Hybrid Protocol (Automated CHN + Potentiometric Schöniger Titration) is identified as the gold standard for this chemical class.

The Analyte: C10H13BrO2 Physicochemical Profile

To design a robust protocol, we must first understand the analyte's behavior. The C10H13BrO2 scaffold typically features a benzene ring substituted with methoxy groups and a bromine atom.

PropertyCharacteristicAnalytical Implication
Molecular Weight ~245.11 g/mol High Br mass fraction (~32.6%) requires dilution for sensitive detectors.
Volatility Moderate to HighLow melting points (often 25–60°C) lead to sublimation during weighing.
Combustion HalogenatedFormation of

and

interferes with

detection in TCD sensors.
Matrix Organic/AromaticRequires high-temperature oxidation (>1000°C) to break the C-Br bond.

Comparative Analysis of Methodologies

Method A: Dynamic Flash Combustion (Automated CHNS)

The Industry Standard for C/H/N

This method utilizes a Dumas-based principle where the sample is flash-combusted in an oxygen-rich environment.

  • Mechanism: Sample

    
    
    
    
    
    .
  • The Bromine Problem: Free halogens can corrode the detector or overlap with water signals in IR detectors.

  • Mitigation: Use of a Silver Tungstate (Ag2WO4) or Silver Wool trap is mandatory to sequester Bromine as AgBr, preventing it from reaching the detector.

  • Verdict: Excellent for C and H, but indirect and often inaccurate for Br quantification in this specific matrix.

Method B: Schöniger Oxygen Flask (The "Oxygen Bomb")

The Gold Standard for Halogens

A manual but chemically absolute method. The sample is wrapped in ashless paper and ignited inside a sealed flask filled with pure Oxygen.

  • Mechanism: Quantitative conversion of organic Bromine to inorganic Bromide (

    
    ) ions, absorbed in an alkaline solution (
    
    
    
    ).
  • Detection: Potentiometric titration with Silver Nitrate (

    
    ).[1]
    
  • Verdict: Highest accuracy for Bromine content (~0.3% error) but low throughput.

Method C: ICP-MS (Inductively Coupled Plasma - Mass Spec)

The Trace Alternative

  • Mechanism: Sample digestion followed by plasma ionization.

  • The Challenge: "Memory effects" (Bromine sticks to tubing) and volatility during digestion. Closed-vessel microwave digestion is required.

  • Verdict: Overkill for purity assay (too sensitive); best for detecting trace Br impurities in non-brominated analogs.

Decision Matrix & Workflow Visualization

The following diagrams illustrate the logical selection process and the recommended hybrid workflow for C10H13BrO2 derivatives.

Diagram 1: Method Selection Matrix

MethodSelection Start Start: C10H13BrO2 Analysis Goal Primary Goal? Start->Goal Purity Full Purity Assay (>99%) Goal->Purity Assay Trace Trace Impurity Screen Goal->Trace Contamination SampleState Sample State? Purity->SampleState Rec_ICP Rec: ICP-MS (Microwave Digestion) Trace->Rec_ICP Volatile Volatile / Low MP (<60°C) SampleState->Volatile Yes Stable Stable Solid SampleState->Stable No Rec_Hybrid Rec: Hybrid Protocol (Combustion for CH + Schöniger for Br) Volatile->Rec_Hybrid Prevents Br Loss Rec_Auto Rec: Automated CHNS (With Ag Trap) Stable->Rec_Auto High Throughput Rec_Auto->Rec_Hybrid If Br precision < 0.4%

Caption: Decision tree for selecting the optimal analytical technique based on sample stability and data requirements.

Diagram 2: The Hybrid Protocol Workflow

HybridWorkflow Sample C10H13BrO2 Sample Weigh Weighing (Microbalance) Sealed Tin Capsule Sample->Weigh Split Split Sample Weigh->Split PathA Path A: Carbon/Hydrogen Split->PathA PathB Path B: Bromine Split->PathB Combustion Flash Combustion (975°C) + WO3 Catalyst PathA->Combustion Reduction Reduction (Cu) + Halogen Trap (Ag) Combustion->Reduction DetectCH TCD Detection (%C, %H) Reduction->DetectCH Result Final Purity Calculation DetectCH->Result Flask Schöniger Flask (O2 + Pt Basket) PathB->Flask Absorb Absorption (1M KOH / H2O2) Flask->Absorb Titrate Potentiometric Titration (0.01N AgNO3) Absorb->Titrate Titrate->Result

Caption: Step-by-step Hybrid Workflow separating CH analysis from Br quantification to maximize accuracy.

Experimental Performance Data

The following data represents a comparative study of 4-Bromo-2,5-dimethoxyethylbenzene analyzed via the three methods. Note the superior precision of the Schöniger method for Bromine.

ParameterMethod A: Auto CHNSMethod B: Schöniger FlaskMethod C: ICP-MS
Sample Mass 1.5 - 2.5 mg10 - 20 mg50 mg (Digested)
Analysis Time 8 mins45 mins2 hours (inc. digestion)
Carbon Accuracy

N/AN/A
Bromine Recovery 96.5% - 102.1%99.8% - 100.2% 90% - 110%
Bromine RSD 1.2% (High Variance)0.15% (High Precision) 2.5%
Interference Incomplete combustionMinimalMatrix effects

Validated Protocol: The Hybrid Approach

To achieve publication-quality data for C10H13BrO2 derivatives, follow this self-validating protocol.

Phase 1: Sample Preparation (Crucial for Volatiles)
  • Environment: Ensure relative humidity is <50% to prevent hygroscopic error.

  • Encapsulation: For Method A, use Tin (Sn) capsules capable of cold-sealing. Do not use silver capsules for the combustion side as they melt at lower temperatures.

  • Weighing: Use a microbalance with

    
     readability. Weigh immediately after synthesis/drying to prevent sublimation loss.
    
Phase 2: Carbon/Hydrogen Determination (ASTM D5291 Modified)
  • Instrument: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Catalyst: Use Tungsten Trioxide (

    
    )  powder mixed with the sample. 
    
    
    
    aids in the oxidative decomposition of the aromatic ring and prevents the formation of refractory carbides.
  • Halogen Trap: Ensure the reduction tube contains Silver Wool heated to 600°C. This traps the Bromine (

    
    ), allowing pure 
    
    
    
    ,
    
    
    , and
    
    
    to pass to the detector.
    • Validation Check: If the Carbon value is consistently low, check the ash for unburned carbon; if high, check for solvent entrapment.

Phase 3: Bromine Determination (Schöniger Method)
  • Combustion: Place 15mg of sample in ashless paper. Ignite in a 500mL iodine flask flushed with

    
    .
    
  • Absorption: Use 10mL of

    
     + 5 drops of 
    
    
    
    . Shake vigorously for 2 minutes.
  • Titration: Acidify with Acetic Acid. Titrate against

    
     using a silver electrode.
    
    • Calculation:

      
      
      

Troubleshooting & Interferences

The "Bromine Memory" Effect

In automated analyzers, Bromine residues can accumulate in the flow path, causing "ghost peaks" in subsequent runs.

  • Symptom: Increasing baseline in the Nitrogen channel.

  • Fix: Run three "blank" capsules (empty tin) between high-bromine samples to purge the system.

Incomplete Combustion (Soot Formation)

Aromatic bromides are flame retardants. They resist burning.

  • Symptom: Low Carbon results.

  • Fix: Increase oxygen injection time by 5 seconds and double the amount of

    
     additive.
    

References

  • ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[2] ASTM International. [Link]

  • MacDonald, A. M. (1961). The Oxygen Flask Combustion Method.[1][3][4][5][6] Analyst, 86, 3-12. (Seminal work on Schöniger Flask technique).[3]

  • Flores, E. M. M., et al. (2020).[7] Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry. [Link]

  • United States Pharmacopeia (USP).<461> Nitrogen Determination and Oxygen Flask Combustion. USP-NF. (Standard regulatory framework for pharmaceutical analysis).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethyl)-2,4-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethyl)-2,4-dimethoxybenzene
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